Sulfameter-13C6
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C11H12N4O3S |
|---|---|
Molekulargewicht |
286.26 g/mol |
IUPAC-Name |
4-amino-N-(5-methoxypyrimidin-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide |
InChI |
InChI=1S/C11H12N4O3S/c1-18-9-6-13-11(14-7-9)15-19(16,17)10-4-2-8(12)3-5-10/h2-7H,12H2,1H3,(H,13,14,15)/i2+1,3+1,4+1,5+1,8+1,10+1 |
InChI-Schlüssel |
GPTONYMQFTZPKC-VABGOUGUSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Molecular Weight of Sulfameter-13C6
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed breakdown of the molecular weight calculation for Sulfameter-13C6, an isotopically labeled version of the sulfonamide antibiotic, Sulfameter.
Chemical Structure and Formula
This compound is a stable isotope-labeled compound where six carbon atoms in the Sulfameter molecule have been replaced with Carbon-13 (¹³C) isotopes. This labeling is invaluable for various research applications, including metabolic studies and as an internal standard in mass spectrometry-based quantification.
The chemical formula for Sulfameter is C₁₁H₁₂N₄O₃S. In this compound, the formula is represented as C₅¹³C₆H₁₂N₄O₃S, indicating that it contains five standard Carbon-12 atoms and six Carbon-13 atoms.
Molecular Weight Calculation
The molecular weight is calculated by summing the atomic weights of all atoms present in the molecule. The atomic weights of the constituent elements and isotopes are provided in the table below.
| Element | Isotope | Number of Atoms | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |
| Carbon | ¹²C | 5 | 12.011 | 60.055 |
| Carbon | ¹³C | 6 | 13.00335 | 78.0201 |
| Hydrogen | ¹H | 12 | 1.008 | 12.096 |
| Nitrogen | ¹⁴N | 4 | 14.007 | 56.028 |
| Oxygen | ¹⁶O | 3 | 15.999 | 47.997 |
| Sulfur | ³²S | 1 | 32.06 | 32.06 |
| Total | 286.2561 |
The calculated molecular weight of this compound is 286.26 g/mol .
Experimental Protocols and Signaling Pathways
The determination of a compound's molecular weight is a fundamental calculation based on its chemical formula and the atomic masses of its constituent isotopes. As such, it does not involve experimental protocols or biological signaling pathways. These sections are therefore not applicable to the scope of this particular technical guide.
Visualizations
Similarly, the request for diagrams of signaling pathways, experimental workflows, or logical relationships is not applicable to the calculation of molecular weight.
Synthesis and Characterization of Sulfameter-13C6: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Sulfameter-13C6, an isotopically labeled variant of the sulfonamide antibiotic, Sulfameter. The inclusion of six carbon-13 atoms in the phenyl ring makes it an invaluable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices through mass spectrometry-based methods. This document outlines a detailed synthetic protocol, thorough characterization methodologies, and the expected analytical data.
Synthesis of this compound
The synthesis of this compound is proposed as a four-step process commencing with commercially available Aniline-13C6. The synthetic pathway involves the protection of the amino group, introduction of the sulfonyl chloride functionality, coupling with the pyrimidine (B1678525) moiety, and subsequent deprotection to yield the final product.
Proposed Synthetic Pathway
The overall synthetic scheme is depicted below:
Caption: Proposed four-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Acetanilide-13C6
-
Procedure: In a round-bottom flask, dissolve Aniline-13C6 (1 equivalent) in glacial acetic acid.
-
Add acetic anhydride (1.1 equivalents) dropwise while stirring the solution in an ice bath.
-
After the addition is complete, add a solution of sodium acetate (1.2 equivalents) in water.
-
Stir the mixture vigorously and allow it to warm to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry to yield Acetanilide-13C6.
Step 2: Synthesis of 4-Acetamidobenzenesulfonyl chloride-13C6
-
Procedure: In a fume hood, add Acetanilide-13C6 (1 equivalent) in small portions to an excess of chlorosulfonic acid (at least 5 equivalents) in a flask cooled in an ice-salt bath.
-
Once the addition is complete, stir the mixture at room temperature until the evolution of HCl gas ceases.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The solid 4-Acetamidobenzenesulfonyl chloride-13C6 will precipitate. Collect the product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.[1]
Step 3: Synthesis of N-Acetyl-Sulfameter-13C6
-
Procedure: Dissolve 2-amino-5-methoxypyrimidine (1 equivalent) in pyridine in a dry flask.
-
Add 4-Acetamidobenzenesulfonyl chloride-13C6 (1 equivalent) portion-wise to the stirred solution.
-
Heat the reaction mixture at a controlled temperature (e.g., 60-70 °C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and pour it into cold water to precipitate the product.
-
Collect the solid by filtration, wash with dilute acid and then water, and dry to obtain N-Acetyl-Sulfameter-13C6.
Step 4: Synthesis of this compound (Deprotection)
-
Procedure: Suspend N-Acetyl-Sulfameter-13C6 (1 equivalent) in a mixture of ethanol (B145695) and concentrated hydrochloric acid.
-
Reflux the mixture for a period sufficient to achieve complete hydrolysis of the acetyl group (monitor by TLC).
-
Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.
-
Collect the crude this compound by filtration, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol-water).
Characterization of this compound
The successful synthesis of this compound must be confirmed by a suite of analytical techniques to verify its identity, purity, and isotopic enrichment.
Analytical Workflow
The following diagram illustrates the workflow for the characterization of the final product.
Caption: Workflow for the analytical characterization of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the purity of the synthesized this compound.
Experimental Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Result: A single major peak indicating a purity of >98%.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound and to assess the level of isotopic incorporation.
Experimental Protocol:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Analyzer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Expected Result: The molecular ion peak should correspond to the mass of this compound.
Table 1: Expected Mass Spectrometry Data for this compound
| Analyte | Molecular Formula | Expected [M+H]⁺ (m/z) |
| Sulfameter (unlabeled) | C₁₁H₁₂N₄O₃S | 281.0703 |
| This compound | ¹³C₆C₅H₁₂N₄O₃S | 287.0905 |
The mass spectrum should show a dominant peak at m/z 287.0905, confirming the incorporation of six 13C atoms. The isotopic distribution will also confirm the enrichment level.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, confirming the identity of the synthesized compound.
Experimental Protocol:
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Spectrometer: 400 MHz or higher.
¹H NMR: The ¹H NMR spectrum of this compound is expected to be very similar to that of unlabeled Sulfameter, as the 13C labeling does not significantly alter the chemical shifts of the protons.
¹³C NMR: The ¹³C NMR spectrum will show significantly enhanced signals for the six carbon atoms of the phenyl ring due to the isotopic enrichment. The chemical shifts will be similar to those of the unlabeled compound, but the peak intensities for C1' to C6' will be dramatically increased.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| C1' | ~152 |
| C2', C6' | ~128 |
| C3', C5' | ~113 |
| C4' | ~120 |
| C2 | ~160 |
| C4 | ~158 |
| C5 | ~130 |
| -OCH₃ | ~56 |
Note: The chemical shifts for C1' through C6' will be the most prominent features in the spectrum.
This comprehensive guide provides a robust framework for the synthesis and detailed characterization of this compound, a critical tool for advanced pharmaceutical research and development. Adherence to these protocols will ensure the production of a high-purity, well-characterized isotopic standard.
References
Chemical properties and stability of Sulfameter-13C6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, stability, and analytical methodologies related to Sulfameter-13C6. This isotopically labeled internal standard is critical for the accurate quantification of Sulfameter, a long-acting sulfonamide antibiotic, in various biological matrices. This document is intended to serve as a valuable resource for professionals in research and drug development.
Chemical Properties and Stability
This compound is a stable, isotopically labeled form of Sulfameter, where six carbon atoms on the phenyl ring have been replaced with the ¹³C isotope. This labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification assays.
Physicochemical Properties
A summary of the key physicochemical properties of Sulfameter and this compound is presented in Table 1.
Table 1: Physicochemical Properties of Sulfameter and this compound
| Property | Sulfameter | This compound |
| Molecular Formula | C₁₁H₁₂N₄O₃S | C₅¹³C₆H₁₂N₄O₃S[1] |
| Molecular Weight | 280.31 g/mol [2][3] | 286.29 g/mol |
| CAS Number | 651-06-9[3][4] | Not available |
| Appearance | White to off-white crystalline powder | Solid |
| Solubility | DMSO: ≥ 100 mg/mLWater: < 0.1 mg/mL (insoluble) | Not specified, expected to be similar to Sulfameter |
Stability and Storage
Proper storage and handling are crucial to maintain the integrity of this compound.
Table 2: Stability and Storage Recommendations
| Condition | Recommendation |
| Powder | Store at -20°C for up to 3 years or at 4°C for up to 2 years. |
| In Solvent | Store stock solutions at -80°C for up to 2 years or at -20°C for up to 1 year. |
Degradation Pathways: Sulfonamides, as a class of compounds, can degrade through various pathways, including hydrolysis, oxidation, and photolysis. Key degradation products can include sulfanilic acid and the corresponding amino-heterocycle resulting from the cleavage of the sulfonamide bond. Biodegradation in environmental systems has also been observed.
Experimental Protocols
This section details essential experimental procedures for the synthesis, purification, and quantification of this compound.
Synthesis of this compound
The synthesis of phenyl-ring-¹³C-labeled sulfonamides can be achieved using commercially available ¹³C-labeled aniline (B41778) as a starting material. A general multi-step synthesis is outlined below.
Caption: General workflow for the synthesis of this compound.
Protocol:
-
Acetylation: Uniformly labeled [¹³C₆]-aniline is acetylated using acetic anhydride to protect the amino group, yielding [¹³C₆]-acetanilide.
-
Chlorosulfonation: The resulting acetanilide (B955) is treated with chlorosulfonic acid to introduce the sulfonyl chloride group, forming N-acetyl-[¹³C₆]-sulfanilyl chloride.
-
Condensation: The N-acetyl-[¹³C₆]-sulfanilyl chloride is condensed with 2-amino-5-methoxypyrimidine.
-
Hydrolysis: The acetyl protecting group is removed by acid or base hydrolysis to yield the final product, this compound.
-
Purification: The product can be purified by recrystallization or chromatographic techniques such as HPLC.
Quantification of Sulfameter using this compound
Accurate quantification of Sulfameter in biological samples is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard.
Caption: Typical workflow for the quantification of Sulfameter.
Protocol:
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition an Oasis HLB SPE cartridge.
-
Load the pre-treated sample (e.g., honey, plasma) onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with an appropriate solvent (e.g., methanol (B129727) with acetic acid).
-
Evaporate the eluate and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of acidified water and methanol or acetonitrile.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used for sulfonamides.
-
-
Data Analysis:
-
The concentration of Sulfameter is determined by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve.
-
Forced Degradation Study
To assess the stability of Sulfameter and identify potential degradation products, a forced degradation study can be performed under various stress conditions.
Protocol:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M to 1 M HCl and heat at 60-80°C for a specified time.
-
Base Hydrolysis: Dissolve the compound in 0.1 M to 1 M NaOH and heat at 60-80°C for a specified time.
-
Oxidative Degradation: Dissolve the compound in a solution of 3-30% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 60-100°C).
-
Photodegradation: Expose a solution of the compound to light with combined visible and UV outputs, as per ICH guideline Q1B.
-
Analysis: Analyze the stressed samples by a stability-indicating HPLC method to separate the parent drug from its degradation products.
Mechanism of Action
Sulfameter, like other sulfonamides, exerts its antibacterial effect by acting as a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. Folic acid is a vital precursor for the synthesis of nucleic acids, and its inhibition disrupts bacterial growth and replication.
Caption: Mechanism of action of Sulfameter as a competitive inhibitor of DHPS.
References
A Technical Guide to the Research Applications of Sulfameter-13C6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the procurement and research applications of Sulfameter-13C6, an isotopically labeled sulfonamide antibiotic. This document is intended to serve as a core resource for professionals in drug development and related scientific fields, offering detailed information on suppliers, experimental methodologies, and the biochemical pathways associated with its mechanism of action.
Procurement of this compound
For researchers seeking to acquire this compound for experimental use, several reputable suppliers specialize in isotopically labeled compounds for research and development. The following table summarizes key information for procuring this compound.
| Supplier | Product Name | Catalog Number | Molecular Formula | Notes |
| MedChemExpress | This compound | HY-B0213S1 | C₅¹³C₆H₁₂N₄O₃S | Labeled Sulfameter for research on urinary tract infections and lepriasis.[1] |
| Szabo-Scandic | This compound | MEXHY-B0213S1-5 | C₅¹³C₆H₁₂N₄O₃S | Distributor for MedChemExpress. |
| LGC Standards | Sulfamerazine-13C6 | - | ¹³C₆C₅H₁₂N₄O₂S | A closely related 13C-labeled sulfonamide. Custom synthesis may be required. |
| Custom Synthesis | Varies | Varies | C₅¹³C₆H₁₂N₄O₃S | Several companies offer custom synthesis of isotopically labeled compounds if a standard product is unavailable. |
Mechanism of Action: Inhibition of Folate Synthesis
Sulfameter, like other sulfonamide antibiotics, exerts its antimicrobial effect by acting as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase (DHPS) in bacteria. This enzyme is crucial for the synthesis of folic acid (folate), an essential nutrient for the production of nucleotides and certain amino acids. By blocking this pathway, sulfonamides inhibit bacterial growth and replication. Humans are unaffected by this mechanism as they obtain folate from their diet and do not possess the DHPS enzyme.
The following diagram illustrates the bacterial folate synthesis pathway and the point of inhibition by sulfonamides.
Experimental Protocols: Microbial Degradation Study
The following is a representative experimental protocol adapted from a study on the microbial degradation of a ¹³C-labeled sulfonamide (sulfamethoxazole) in a soil microcosm. This protocol can be adapted for studies using this compound to investigate its environmental fate and degradation by microbial communities.
Objective
To identify and quantify the microbial populations responsible for the degradation of this compound in a specific environmental matrix (e.g., soil, sediment, activated sludge) using stable isotope probing (SIP).
Materials
-
Test Substance: this compound
-
Environmental Matrix: Soil, sediment, or activated sludge collected from the site of interest.
-
Microcosms: Sterile glass containers with appropriate closures to allow for gas exchange while maintaining sterility.
-
Reagents for DNA/RNA Extraction: Commercially available kits for soil or water samples.
-
Reagents for Protein Extraction: Appropriate buffers and reagents for protein extraction from environmental samples.
-
Instrumentation:
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for quantification of this compound and its metabolites.
-
Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) for analysis of ¹³CO₂.
-
Ultracentrifuge for isopycnic centrifugation of nucleic acids.
-
Next-Generation Sequencing (NGS) platform for microbial community analysis.
-
Experimental Workflow
The overall experimental workflow is depicted in the diagram below.
References
Sulfameter-13C6 CAS number and chemical structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Sulfameter-13C6, an isotopically labeled form of the long-acting sulfonamide antibiotic, Sulfameter (also known as Sulfamethoxydiazine). This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, mechanism of action, and analytical applications.
Chemical Identity and Structure
This compound is the stable isotope-labeled analogue of Sulfameter, where the six carbon atoms of the phenyl ring have been replaced with carbon-13 (¹³C) isotopes. This labeling makes it an ideal internal standard for quantitative analysis of Sulfameter in various biological matrices by mass spectrometry.
While a specific CAS (Chemical Abstracts Service) number for this compound is not consistently reported in major chemical databases, it is available from various chemical suppliers for research purposes. The CAS number for the unlabeled parent compound, Sulfameter, is 651-06-9 [1][2][3][4].
Chemical Structure of Sulfameter:
The structure of Sulfameter consists of a sulfanilamide (B372717) core linked to a 5-methoxypyrimidine (B27851) ring. In this compound, the benzene (B151609) ring portion of this structure is composed of ¹³C atoms.
Table 1: Chemical and Physical Properties of Sulfameter
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂N₄O₃S | [1] |
| Molecular Weight | 280.31 g/mol | |
| IUPAC Name | 4-amino-N-(5-methoxypyrimidin-2-yl)benzenesulfonamide | |
| Synonyms | Sulfamethoxydiazine, Sulphamethoxydiazine, Bayrena | |
| Solubility in water | >42 µg/mL (at pH 7.4) |
Mechanism of Action: Inhibition of Folate Synthesis
Sulfameter, like other sulfonamide antibiotics, exerts its bacteriostatic effect by acting as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase (DHPS) in bacteria. This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid. Tetrahydrofolic acid is an essential cofactor in the biosynthesis of purines and pyrimidines, which are the building blocks of DNA and RNA.
By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), Sulfameter blocks the bacterial folate synthesis pathway, thereby inhibiting bacterial growth and replication. Human cells are not affected by this mechanism as they obtain folic acid from their diet and do not possess the DHPS enzyme.
Pharmacokinetic Properties
Sulfameter is characterized as a long-acting sulfonamide. While specific pharmacokinetic data can vary between studies and patient populations, the following table summarizes general information for sulfonamides.
Table 2: Pharmacokinetic Parameters of Sulfonamides (General)
| Parameter | Description |
| Absorption | Generally well-absorbed orally. |
| Distribution | Distributed throughout body tissues. |
| Protein Binding | Varies among different sulfonamides. |
| Metabolism | Primarily metabolized in the liver, often by acetylation. |
| Excretion | Excreted mainly through the kidneys in the urine. |
| Half-life | Approximately 10 hours for a similar sulfonamide, Sulfamethoxazole. |
Analytical Methodology
The primary application of this compound is as an internal standard for the accurate quantification of Sulfameter in complex matrices such as environmental samples, food products, and biological fluids. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it corrects for matrix effects and variations in sample preparation and instrument response.
Experimental Protocol: Determination of Sulfonamides in Water by UHPLC-MS/MS
This section outlines a general procedure for the analysis of sulfonamides, including Sulfameter, in water samples using Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) with an internal standard like this compound.
4.1.1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Sample Collection and Preservation: Collect water samples and add EDTA to a final concentration of 0.5 g/L. Adjust the pH to a range of 4 to 7.
-
Internal Standard Spiking: Add an internal standard solution (containing this compound) to the sample to a final concentration of 40 ng/L.
-
Filtration: Filter the sample through a quartz membrane.
-
SPE Cartridge Conditioning: Condition a BondElut PPL-SPE cartridge (500 mg, 6 mL) by passing methanol (B129727) followed by pure water.
-
Sample Loading: Load the pre-treated water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of pure water to remove interferences.
-
Drying: Dry the cartridge under vacuum.
-
Elution: Elute the trapped sulfonamides with methanol containing 2% aqueous ammonia.
-
Concentration and Reconstitution: Dry the eluate under a stream of nitrogen gas at 40°C. Reconstitute the residue in a known volume of the initial mobile phase.
4.1.2. UHPLC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of an acidic aqueous solution (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Optimized for the specific column dimensions.
-
Injection Volume: Typically 5-20 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for sulfonamides as they are readily protonated.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both the analyte (Sulfameter) and the internal standard (this compound).
-
Table 3: Example MRM Transitions for Sulfameter Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Sulfameter | [Value] | [Value] |
| This compound | [Value+6] | [Value] |
Note: The exact m/z values would need to be determined empirically through infusion and optimization on the specific mass spectrometer being used. The precursor ion for this compound will be 6 Da higher than that of unlabeled Sulfameter due to the six ¹³C atoms.
4.1.3. Quantification
A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in a series of calibration standards. The concentration of Sulfameter in the unknown samples is then determined from this calibration curve.
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of the antibiotic Sulfameter in various scientific investigations. Its use as an internal standard in modern analytical techniques like UHPLC-MS/MS is crucial for obtaining high-quality data in pharmacokinetic studies, environmental monitoring, and food safety analysis. Understanding the mechanism of action of Sulfameter as a folate synthesis inhibitor provides the basis for its application as an antibacterial agent and for further research in drug development.
References
Methodological & Application
Application Note: Quantitative Analysis of Sulfameter in Biological Matrices using Sulfameter-¹³C₆ as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of Sulfameter in complex biological matrices, such as plasma and urine, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Sulfameter-¹³C₆, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. The described protocol provides a comprehensive workflow from sample preparation to data analysis, suitable for researchers, scientists, and drug development professionals.
Introduction
Sulfameter is a long-acting sulfonamide antibiotic used in veterinary and, in some cases, human medicine. Accurate quantification of Sulfameter in biological matrices is crucial for pharmacokinetic studies, residue analysis, and ensuring food safety. LC-MS/MS has become the preferred analytical technique for such applications due to its high sensitivity and selectivity.[1][2][3] The use of a stable isotope-labeled internal standard (SIL-IS), which co-elutes with the analyte, is the gold standard for quantitative LC-MS/MS analysis as it effectively corrects for variations during sample processing and analysis.[4][5] Sulfameter-¹³C₆ is an ideal internal standard for the analysis of Sulfameter as it shares identical physicochemical properties with the unlabeled analyte, ensuring accurate correction for matrix-induced ionization suppression or enhancement.[4][5]
Principle of the Method
Samples are prepared using a straightforward protein precipitation or solid-phase extraction (SPE) method, with the addition of a known amount of Sulfameter-¹³C₆ internal standard at the beginning of the process. The prepared samples are then subjected to reverse-phase liquid chromatography to separate Sulfameter from other matrix components. The eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Quantification is achieved by multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for both Sulfameter and Sulfameter-¹³C₆. The ratio of the peak area of the analyte to that of the internal standard is used to construct a calibration curve and determine the concentration of Sulfameter in the samples.
Experimental Protocols
Materials and Reagents
-
Sulfameter analytical standard
-
Sulfameter-¹³C₆ internal standard
-
LC-MS/MS grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid
-
Human plasma (or other relevant biological matrix)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
Instrumentation
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Analytical column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Sulfameter and Sulfameter-¹³C₆ in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the Sulfameter primary stock solution with a 50:50 mixture of methanol and water to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Sulfameter-¹³C₆ primary stock solution with a 50:50 mixture of methanol and water.
Sample Preparation (Plasma)
-
To 100 µL of plasma sample, add 10 µL of the Internal Standard Working Solution (100 ng/mL).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reverse-phase, 100 x 2.1 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Optimized for the specific instrument |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for Sulfameter and Sulfameter-¹³C₆
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Sulfameter | 281.3 | 156.1 | 100 | 20 |
| 281.3 | 92.1 | 100 | 32 | |
| Sulfameter-¹³C₆ | 287.3 | 162.1 | 100 | 20 |
| 287.3 | 92.1 | 100 | 32 |
Note: The product ion at m/z 92.1 is a common fragment and may also be monitored. The ¹³C atoms are on the benzene (B151609) ring, so fragments containing this ring will have a +6 Da shift.
Data Presentation
Table 2: Calibration Curve Performance
| Analyte | Calibration Range (ng/mL) | R² | Weighting |
| Sulfameter | 1 - 1000 | >0.995 | 1/x |
Table 3: Accuracy and Precision
| Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=6) | Accuracy (%) | Precision (%RSD) |
| 5 | 4.8 | 96.0 | 5.2 |
| 50 | 51.2 | 102.4 | 3.8 |
| 500 | 495.5 | 99.1 | 2.5 |
Table 4: Matrix Effect and Recovery
| Analyte | Matrix Effect (%) | Recovery (%) |
| Sulfameter | 95.2 | 91.5 |
Mandatory Visualization
Caption: Experimental workflow for the quantification of Sulfameter.
Caption: Chemical structures of Sulfameter and Sulfameter-¹³C₆.
Caption: Principle of quantification using an internal standard.
References
- 1. acgpubs.org [acgpubs.org]
- 2. journalofchemistry.org [journalofchemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Pathway Elucidation Using Sulfameter-13C6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Sulfameter-13C6, a stable isotope-labeled sulfonamide, to investigate its metabolic fate. This powerful tool, in conjunction with mass spectrometry, enables precise tracking and quantification of its biotransformation, offering critical insights for drug development, pharmacology, and toxicology studies.
Introduction to Sulfameter and Stable Isotope Labeling
Sulfameter is a long-acting sulfonamide antibiotic. Understanding its metabolism is crucial for optimizing its therapeutic efficacy and safety profile. Stable isotope labeling, where atoms in a drug molecule are replaced with their heavier, non-radioactive isotopes (e.g., 13C for 12C), is a gold-standard technique in metabolic research.[1] this compound, with six of its carbon atoms replaced by 13C, allows researchers to distinguish the drug and its metabolites from endogenous molecules, facilitating unambiguous identification and quantification.[2]
The primary metabolic pathways for sulfonamides in mammals are N-acetylation and glucuronidation.[3][4] There is also evidence of oxidative metabolism mediated by cytochrome P450 enzymes.[5][6] The extent of N-acetylation can vary between individuals due to genetic polymorphism in the N-acetyltransferase enzymes, leading to "slow" and "fast" acetylator phenotypes.[4][7]
Key Applications of this compound
-
Metabolic Pathway Identification: Unambiguously identify and structurally characterize metabolites of Sulfameter in various biological matrices.
-
Quantitative Metabolite Profiling: Accurately quantify the formation of different metabolites over time to understand the kinetics of metabolic pathways.
-
Reaction Phenotyping: Determine which enzyme families (e.g., NATs, UGTs, CYPs) are responsible for the metabolism of Sulfameter.
-
Pharmacokinetic Studies: Elucidate the absorption, distribution, metabolism, and excretion (ADME) properties of Sulfameter with high precision.
-
Drug-Drug Interaction Studies: Investigate the potential for co-administered drugs to alter the metabolic profile of Sulfameter.
Experimental Workflow Overview
A typical workflow for a metabolic study using this compound involves several key stages, from initial cell culture or animal model administration to data analysis.
Experimental Protocols
In Vitro Metabolism in Human Liver Microsomes (HLMs)
This protocol is designed to investigate the oxidative metabolism of this compound.
Materials:
-
This compound
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
0.1 M Phosphate (B84403) Buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Formic Acid
-
LC-MS grade water
Procedure:
-
Incubation Preparation: On ice, prepare a master mix containing phosphate buffer, the NADPH regenerating system, and HLMs.
-
Initiate Reaction: Pre-warm the master mix at 37°C for 5 minutes. Initiate the metabolic reaction by adding this compound (final concentration, e.g., 1 µM).
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile to each aliquot.
-
Protein Precipitation: Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Sample Preparation for LC-MS/MS: Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 10% ACN in water with 0.1% formic acid).
In Vitro Metabolism in Hepatocytes for Acetylation and Glucuronidation
This protocol is suitable for studying phase II metabolic pathways.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium
-
This compound
-
Acetonitrile
-
Formic Acid
-
LC-MS grade water
Procedure:
-
Cell Seeding: Thaw and seed hepatocytes in collagen-coated plates according to the supplier's protocol. Allow cells to attach and form a monolayer.
-
Dosing: Replace the medium with fresh medium containing this compound (final concentration, e.g., 10 µM).
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2.
-
Sample Collection: Collect both cells and medium at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Metabolite Extraction:
-
Medium: Add an equal volume of ice-cold acetonitrile to the collected medium.
-
Cells: Wash the cell monolayer with ice-cold PBS, then lyse the cells with a suitable solvent (e.g., 70% methanol).
-
-
Sample Processing: Process the samples as described in the HLM protocol (steps 5 and 6).
Data Presentation
Illustrative Quantitative Data
Disclaimer: The following data is for illustrative purposes only and is intended to demonstrate how quantitative results from a this compound study would be presented. Actual experimental results may vary.
Table 1: Formation of this compound Metabolites in Human Hepatocytes Over 24 Hours.
| Time (hours) | This compound (µM) | N4-acetyl-Sulfameter-13C6 (µM) | Sulfameter-N1-glucuronide-13C6 (µM) |
| 0 | 10.00 | 0.00 | 0.00 |
| 1 | 8.52 | 0.85 | 0.41 |
| 4 | 5.15 | 2.98 | 1.25 |
| 8 | 2.31 | 4.67 | 2.11 |
| 24 | 0.45 | 5.89 | 2.87 |
Table 2: Kinetic Parameters of this compound Metabolism.
| Metabolic Pathway | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) |
| N4-acetylation | 15.2 | 25.8 |
| N1-glucuronidation | 28.9 | 18.4 |
| Hydroxylation | 8.7 | 5.2 |
Visualization of Metabolic Pathways
The primary metabolic pathways of Sulfameter involve acetylation at the N4 position and glucuronidation at the N1 position of the sulfonamide linkage. A minor pathway can be hydroxylation of the benzene (B151609) ring.
Analytical Methodology: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for quantifying this compound and its metabolites due to its high sensitivity and specificity.
LC Parameters (Illustrative):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to separate the parent drug and its more polar metabolites.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
MS/MS Parameters (Illustrative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: Precursor ion > Product ion (specific m/z values would be determined experimentally)
-
N4-acetyl-Sulfameter-13C6: Precursor ion > Product ion
-
Sulfameter-N1-glucuronide-13C6: Precursor ion > Product ion
-
Conclusion
The use of this compound provides an invaluable tool for the detailed investigation of its metabolic pathways. The protocols and methodologies outlined here serve as a robust framework for researchers to design and execute experiments aimed at elucidating the biotransformation of this important sulfonamide antibiotic. The quantitative data obtained from such studies are essential for a comprehensive understanding of its pharmacokinetic and pharmacodynamic properties, ultimately contributing to safer and more effective drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism of sulfadiazine in neonatal and young pigs. Comparative in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic Evaluation of Sulfamethoxazole at 800 Milligrams Once Daily in the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of an analytical method to determine sulfamides in kidney by HPLC-DAD and PARAFAC2 with first-order derivative chromatograms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of trimethoprim-sulfamethoxazole in critically ill and non-critically ill AIDS patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Steady-state pharmacokinetics of sulfamethoxazole and trimethorprim in man after rectal application - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Quantification of Sulfameter in Biological Matrices using LC-MS/MS with a Stable Isotope-Labeled Internal Standard
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of Sulfameter in biological matrices, such as plasma and tissue homogenates. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a Sulfameter-13C6 stable isotope-labeled internal standard to ensure high accuracy and precision. Detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection are provided. The fragmentation patterns of both Sulfameter and its 13C6-labeled analogue have been characterized to establish optimal multiple reaction monitoring (MRM) transitions. This method is suitable for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, drug metabolism research, and regulatory submissions.
Introduction
Sulfameter is a long-acting sulfonamide antibiotic used in veterinary and, in some cases, human medicine. Accurate quantification of Sulfameter in biological samples is crucial for pharmacokinetic and toxicokinetic studies, as well as for monitoring drug residues in food products. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the selective and sensitive determination of drug molecules in complex biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation and matrix effects. This application note provides a detailed methodology for the analysis of Sulfameter, including the elucidation of its mass spectrometric fragmentation pathways and the use of its 13C6-labeled counterpart for reliable quantification.
Experimental
Materials and Reagents
-
Sulfameter (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., plasma, tissue homogenate)
Sample Preparation
A protein precipitation method is employed for the extraction of Sulfameter from biological matrices.
-
Spiking: To 100 µL of the biological matrix (e.g., plasma), add 10 µL of the this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Precipitation: Add 300 µL of acetonitrile to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10% to 90% B
-
5-6 min: 90% B
-
6-6.1 min: 90% to 10% B
-
6.1-8 min: 10% B
-
Mass Spectrometry
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument
-
Results and Discussion
Mass Spectrometry Fragmentation
The fragmentation of Sulfameter and its 13C6-labeled internal standard was investigated to determine the most abundant and stable product ions for MRM analysis. Under positive electrospray ionization, both compounds are readily protonated to form the precursor ions [M+H]+. Collision-induced dissociation (CID) of the precursor ion of Sulfameter primarily results in the cleavage of the sulfonamide bond, leading to the formation of characteristic product ions. The major fragmentation pathways involve the formation of the aminobenzenesulfonyl moiety and the subsequent loss of SO2.
For this compound, the fragmentation pattern is analogous to that of the unlabeled compound. The 13C6-label is located on the benzene (B151609) ring of the aminobenzenesulfonyl group. Therefore, the precursor ion and any fragment ions containing this labeled ring will exhibit a mass shift of +6 Da compared to the corresponding ions of unlabeled Sulfameter.
Quantitative Analysis
The use of this compound as an internal standard allows for accurate quantification by correcting for any analyte loss during sample preparation and for matrix-induced ion suppression or enhancement. The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct the calibration curve and to determine the concentration of Sulfameter in unknown samples.
Table 1: MRM Transitions and Collision Energies for Sulfameter and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV)* |
| Sulfameter | 281.1 | 156.0 | 20 |
| Sulfameter | 281.1 | 108.0 | 35 |
| Sulfameter | 281.1 | 92.0 | 40 |
| This compound | 287.1 | 162.0 | 20 |
| This compound | 287.1 | 114.0 | 35 |
| This compound | 287.1 | 98.0 | 40 |
*Collision energies should be optimized for the specific mass spectrometer being used to achieve maximum sensitivity.
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of Sulfameter.
Signaling Pathway of Fragmentation
Caption: Proposed fragmentation pathways for Sulfameter and this compound.
Conclusion
This application note provides a comprehensive and reliable LC-MS/MS method for the quantification of Sulfameter in biological matrices. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. The detailed experimental protocol and the established MRM transitions can be readily implemented in analytical laboratories for various research and development applications. The provided fragmentation pathways offer valuable insights for method development and troubleshooting.
Application Notes and Protocols for Sulfameter-13C6 Sample Preparation
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sulfameter, also known as sulfamethoxydiazine, is a long-acting sulfonamide antibiotic used in both human and veterinary medicine for treating bacterial infections.[1][2][3] Accurate quantification of Sulfameter in various biological and environmental matrices is crucial for pharmacokinetic studies, residue monitoring, and ensuring food safety.[2][4] Sulfameter-13C6 is a stable isotope-labeled internal standard used for the accurate quantification of Sulfameter by isotope dilution mass spectrometry, primarily with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5] This document provides detailed application notes and protocols for the sample preparation of this compound and the target analyte, Sulfameter, from various matrices prior to LC-MS/MS analysis.
The following sections detail common and effective sample preparation techniques, including Solid-Phase Extraction (SPE), Protein Precipitation (PPT), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
General Workflow for Sulfameter Analysis
The overall process for analyzing Sulfameter involves several key stages, from sample collection to final data analysis. The use of an isotopic internal standard like this compound is critical for correcting matrix effects and variabilities in the analytical process.
Caption: General workflow for Sulfameter analysis.
Solid-Phase Extraction (SPE)
SPE is a widely used technique for the extraction and purification of sulfonamides from aqueous samples like water, plasma, and urine.[6][7] It offers excellent cleanup and concentration of the analyte. Hydrophilic-Lipophilic Balanced (HLB) and C18 cartridges are commonly employed.[5][6][8]
Experimental Protocol: SPE for Water Samples
This protocol is adapted for the analysis of sulfonamides in environmental water samples.[6][9]
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Use a 500 mg, 6 mL HLB SPE cartridge.[6]
-
Precondition the cartridge by passing 6 mL of methanol (B129727), followed by 6 mL of ultrapure water.[6] Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.[6]
-
-
Washing:
-
Elution:
-
Evaporation and Reconstitution:
Caption: Workflow for Solid-Phase Extraction.
Quantitative Data for SPE
| Parameter | Value | Matrix | Reference |
| Recovery | 79 - 118% | Water | [5] |
| Recovery | 74.3 - 118% | Water | [6] |
| LOD | 0.01 - 0.05 ng/L | Water | [5] |
| LOQ | 1.2 - 7.6 ng/L | Water | [6] |
| LOQ | 3 - 15 ppb | Tissue | [10] |
Protein Precipitation (PPT)
For biological matrices such as plasma or serum, removing proteins is a critical first step to prevent column clogging and ion suppression in the mass spectrometer.[11][12] Protein precipitation is a simple and rapid method to achieve this.[13]
Experimental Protocol: PPT for Plasma Samples
This protocol uses acetonitrile (B52724), a common organic solvent for protein precipitation.[14][15]
-
Sample Preparation:
-
Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Spike the sample with the this compound internal standard.
-
-
Precipitation:
-
Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to plasma).[15] Other precipitants like trichloroacetic acid (TCA) or zinc sulfate (B86663) can also be used.[14]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
-
Centrifugation:
-
Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.
-
-
Evaporation and Reconstitution (Optional but Recommended):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen. This step helps to concentrate the sample and allows for reconstitution in a mobile phase-compatible solvent, which can improve chromatographic peak shape.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
-
Final Centrifugation/Filtration:
-
Centrifuge the reconstituted sample one last time to remove any remaining particulates or filter through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
-
Caption: Workflow for Protein Precipitation.
Quantitative Data for Protein Precipitation
| Precipitant | Protein Removal Efficiency | Reference |
| Acetonitrile | >96% | [14] |
| Trichloroacetic acid (TCA) | >92% | [14] |
| Zinc Sulfate | >91% | [14] |
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is highly effective for extracting a wide range of analytes from complex matrices like food and tissues.[16] It involves a salting-out extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup step.
Experimental Protocol: QuEChERS for Liver Tissue
This protocol is adapted for the analysis of sulfonamides in bovine liver.[16]
-
Sample Homogenization and Extraction:
-
Weigh 2 g of homogenized liver tissue into a 50 mL centrifuge tube.
-
Spike with the this compound internal standard.
-
Add 10 mL of water and vortex.
-
Add 10 mL of 1% acetic acid in acetonitrile.
-
Add the contents of a QuEChERS EN buffered extraction salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
-
Centrifugation:
-
Centrifuge at 4,000 rpm for 5 minutes. The sample will separate into an upper organic layer and a lower aqueous/solid layer.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube. The d-SPE tube should contain primary secondary amine (PSA) sorbent to remove fatty acids and other interferences, and C18 to remove nonpolar interferences.
-
Shake the d-SPE tube for 1 minute.
-
-
Final Centrifugation and Preparation:
-
Centrifuge at 4,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate to dryness under a nitrogen stream.
-
Reconstitute in a suitable mobile phase for LC-MS/MS analysis.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sulfametoxydiazine - Wikipedia [en.wikipedia.org]
- 3. Sulfameter | C11H12N4O3S | CID 5326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. shopshimadzu.com [shopshimadzu.com]
- 5. An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Fully automated determination of sulfamethazine in ovine plasma using solid-phase extraction on disposable cartridges and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hpst.cz [hpst.cz]
- 10. A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis [mdpi.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
Application Notes and Protocols for the Bioanalytical Method Development of Sulfameter using Sulfameter-13C6
FOR IMMEDIATE RELEASE
A Robust and Validated Bioanalytical Method for the Quantification of Sulfameter in Human Plasma Using LC-MS/MS with a Stable Isotope-Labeled Internal Standard
[City, State] – [Date] – A comprehensive and validated bioanalytical method has been developed for the accurate quantification of Sulfameter in human plasma. This method utilizes a stable isotope-labeled internal standard, Sulfameter-13C6, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to achieve high sensitivity, selectivity, and throughput, making it ideal for pharmacokinetic studies and therapeutic drug monitoring.
Sulfameter is a long-acting sulfonamide antibiotic used in the treatment of various bacterial infections.[1] Accurate measurement of its concentration in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for optimizing dosing regimens. The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis as it effectively compensates for variability during sample preparation and analysis, ensuring the highest level of accuracy and precision.[2][3]
This application note provides a detailed protocol for the sample preparation, chromatographic separation, and mass spectrometric detection of Sulfameter and its internal standard in human plasma. Furthermore, it presents a summary of the validation data, demonstrating the method's adherence to regulatory guidelines for bioanalytical method validation.
Experimental Protocols
Materials and Reagents
-
Analytes: Sulfameter reference standard, this compound (internal standard).
-
Reagents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Formic acid (LC-MS grade), Deionized water.
-
Biological Matrix: Human plasma (K2-EDTA).
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh 10 mg of Sulfameter and this compound and dissolve in 10 mL of methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the Sulfameter stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for calibration curve and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.
Sample Preparation (Protein Precipitation)
-
Label 1.5 mL polypropylene (B1209903) microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Pipette 50 µL of the appropriate standard, QC, or unknown sample into the corresponding tubes.
-
Add 200 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube.
-
Vortex mix for 1 minute to precipitate plasma proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer 150 µL of the clear supernatant to HPLC vials.
-
Inject 5 µL onto the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
LC System: A standard UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Sulfameter: m/z 281.1 → 156.1
-
This compound: m/z 287.1 → 162.1
-
Method Validation Summary
The bioanalytical method was validated according to established regulatory guidelines. The validation parameters assessed included selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Quantitative Data
Table 1: Calibration Curve Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Sulfameter | 10 - 5000 | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| LLOQ | 10 | 9.8 | 98.0 | 8.5 |
| LQC | 30 | 28.9 | 96.3 | 6.2 |
| MQC | 500 | 515.2 | 103.0 | 4.1 |
| HQC | 4000 | 3928.0 | 98.2 | 3.5 |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Mean Recovery (%) | Mean Matrix Effect (%) |
| LQC | 30 | 92.5 | 98.7 |
| HQC | 4000 | 95.1 | 101.2 |
Table 4: Stability
| Stability Condition | Duration | Mean Stability (%) |
| Bench-top (Room Temp) | 8 hours | 97.4 |
| Freeze-Thaw | 3 cycles | 95.9 |
| Long-term (-80 °C) | 30 days | 98.1 |
Visualizations
Caption: Experimental workflow for Sulfameter analysis in plasma.
Caption: Mechanism of action of Sulfameter.
Conclusion
The described LC-MS/MS method for the determination of Sulfameter in human plasma using this compound as an internal standard is sensitive, specific, accurate, and precise. The simple protein precipitation sample preparation procedure allows for high-throughput analysis. This validated method is well-suited for conducting pharmacokinetic and toxicokinetic studies, as well as for therapeutic drug monitoring of Sulfameter in clinical settings. The use of a stable isotope-labeled internal standard ensures the reliability and robustness of the results.
References
- 1. Sulfameter | C11H12N4O3S | CID 5326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Sulfameter-¹³C₆ in the Quantitative Analysis of Sulfonamides in Environmental Samples
Publication Number: AN-ENV-0325
Abstract
This application note details a robust and sensitive method for the quantitative analysis of sulfonamide antibiotics in various environmental matrices, including water, soil, and sediment. The protocol utilizes Sulfameter-¹³C₆ as an internal standard (IS) for isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is crucial for correcting matrix effects, which are often significant and unpredictable in complex environmental samples, thereby ensuring high accuracy and precision.[1] This document provides detailed protocols for sample preparation, instrumental analysis, and data processing, along with performance data demonstrating the method's reliability.
Introduction
Sulfonamide antibiotics are widely used in human and veterinary medicine.[2] Their incomplete metabolism and subsequent excretion lead to their presence in various environmental compartments, raising concerns about the development of antibiotic resistance and potential ecotoxicological effects.[3] Accurate quantification of these compounds at trace levels is essential for environmental monitoring and risk assessment.
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that enhances quantification accuracy and precision by employing isotopically labeled internal standards that are chemically identical to the target analytes. By compensating for matrix effects and instrumental variations, IDMS provides robust quantification in complex biological and environmental samples.[4] Sulfameter-¹³C₆ serves as an ideal internal standard for the analysis of sulfameter (B1682505) and other structurally related sulfonamides due to its identical chemical and physical properties to the native analyte, ensuring it behaves similarly during sample extraction, cleanup, and LC-MS/MS analysis.
Experimental Protocols
Sample Preparation: Water Samples
This protocol is designed for the extraction and concentration of sulfonamides from various water matrices, including surface water, groundwater, and wastewater effluent.
Materials:
-
500 mL water sample
-
Sulfameter-¹³C₆ internal standard solution
-
Ethylenediaminetetraacetic acid (EDTA)
-
Hydrochloric acid (HCl)
-
Methanol (B129727) (MeOH), LC-MS grade
-
Ammonia (B1221849) solution
-
Nitrogen gas, high purity
-
Solid-Phase Extraction (SPE) cartridges (e.g., Agilent Bond Elut HLB or PPL, 500 mg, 6 mL)[2][5]
-
SPE vacuum manifold
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preservation and IS Spiking:
-
Solid-Phase Extraction (SPE):
-
Precondition the SPE cartridge with 6 mL of MeOH followed by 6 mL of ultrapure water.[2]
-
Load the prepared water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.[5]
-
After loading, wash the cartridge with 5-6 mL of ultrapure water to remove interfering substances.[2][5]
-
Dry the cartridge completely under high vacuum or with a stream of nitrogen.[2][5]
-
-
Elution and Reconstitution:
-
Elute the retained analytes from the cartridge with 8 mL of methanol (can be done in 2 x 4 mL steps). For some sulfonamides, methanol containing 2% aqueous ammonia may improve recovery.[2][5]
-
Dry the eluate under a gentle stream of nitrogen gas at 40°C to a final volume of approximately 0.5 mL.[5]
-
Reconstitute the extract to a final volume of 1 mL with a 1:1 mixture of methanol and water.[2]
-
Vortex the reconstituted sample thoroughly and centrifuge at 13,000 rpm for five minutes.[5]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[5]
-
Sample Preparation: Soil and Sediment Samples
This protocol outlines a microwave-assisted extraction (MAE) method for the extraction of sulfonamides from soil and sediment.
Materials:
-
1 g (dry weight) soil or sediment sample
-
Sulfameter-¹³C₆ internal standard solution
-
Methanol (MeOH), LC-MS grade
-
Microwave extraction system and vessels
-
Centrifuge
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Spiking and Extraction:
-
Weigh 1 g of the homogenized, dry soil or sediment sample into a microwave extraction vessel.
-
Spike the sample with a known amount of Sulfameter-¹³C₆ internal standard solution.
-
Add 25 mL of methanol to the vessel.
-
Seal the vessel and place it in the microwave extraction system.
-
Heat the sample to 110°C and hold for 45 minutes.
-
-
Post-Extraction Processing:
-
After cooling, centrifuge the extract to separate the supernatant from the solid residue.
-
Filter the supernatant through a 0.45 µm syringe filter into a clean collection tube.
-
The filtered extract is then ready for concentration (if necessary) and LC-MS/MS analysis.
-
LC-MS/MS Instrumental Analysis
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm × 150 mm, 2.1 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Flow Rate: 200 µL/min
-
Injection Volume: 10 µL
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the sulfonamides.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Gas Temperature: 325-350°C
-
Gas Flow: 6-11 L/min
-
Capillary Voltage: 3500 V
-
Nozzle Voltage: 500 V
Specific MRM transitions for Sulfameter and Sulfameter-¹³C₆ need to be optimized on the specific instrument.
Data Presentation
The following tables summarize the typical performance data for the analysis of sulfonamides using an isotope dilution method.
Table 1: Method Performance for Sulfonamide Analysis in Water
| Parameter | Value | Reference |
| Linearity Range | 0.05 - 100 µg/L | [5] |
| Correlation Coefficient (r²) | > 0.998 | [5] |
| Limit of Detection (LOD) | 0.3 - 1.9 ng/L | [2] |
| Limit of Quantification (LOQ) | 1.2 - 7.6 ng/L | [2] |
| Recovery (Spiked Surface Water) | 80 - 90% | [5] |
| Relative Standard Deviation (RSD) | < 15% | [5] |
Table 2: Method Performance for Sulfonamide Analysis in Soil/Sediment
| Parameter | Value | Reference |
| Linearity Range | 10 - 2000 ng/g | |
| Correlation Coefficient (r²) | > 0.95 | |
| Limit of Detection (LOD) | 0.007 - 0.030 µg/kg | [6] |
| Limit of Quantification (LOQ) | 0.022 - 0.101 µg/kg | [6] |
| Recovery (Spiked Soil) | 74.5 - 111.7% | [6] |
| Relative Standard Deviation (RSD) | < 15% | [6] |
Visualizations
References
- 1. Determination of six sulfonamide antibiotics, two metabolites and trimethoprim in wastewater by isotope dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hpst.cz [hpst.cz]
- 6. journalofchemistry.org [journalofchemistry.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with Sulfameter-13C6
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Sulfameter-13C6 as an internal standard to overcome matrix effects in complex samples during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact my results?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as Sulfameter, by co-eluting compounds from the sample matrix.[1] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement).[1] Both phenomena can significantly compromise the accuracy, precision, and sensitivity of your analytical method, leading to unreliable quantification.
Q2: How does this compound help in mitigating matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Since it is chemically identical to Sulfameter, it co-elutes from the chromatography column and experiences nearly identical ionization suppression or enhancement in the mass spectrometer's ion source.[2] By adding a known amount of this compound to your samples, you can use the ratio of the analyte signal to the internal standard signal for quantification. This ratio remains consistent even if the absolute signal intensity of both compounds fluctuates due to matrix effects, thus providing more accurate and precise results.[2]
Q3: When should I add the this compound internal standard to my samples?
A3: For optimal results, the this compound internal standard should be added as early as possible in the sample preparation workflow, preferably before any extraction steps. This allows the internal standard to compensate for any analyte loss during sample processing in addition to mitigating matrix effects during LC-MS/MS analysis.
Q4: Can I use a different sulfonamide's stable isotope-labeled internal standard for Sulfameter analysis?
A4: It is highly recommended to use the corresponding stable isotope-labeled internal standard for each analyte. While a structural analog internal standard might provide some correction, it will not have the exact same chromatographic retention time and ionization characteristics as Sulfameter. This can lead to incomplete correction for matrix effects. Using this compound ensures the most accurate and reliable quantification of Sulfameter.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Poor Reproducibility of the Sulfameter/Sulfameter-13C6 Area Ratio
| Potential Cause | Troubleshooting Steps |
| Inconsistent Internal Standard Spiking | Ensure the internal standard solution is accurately and consistently added to all samples, standards, and quality controls. Use a calibrated pipette and verify the volume. |
| Sample Inhomogeneity | For solid or viscous samples, ensure thorough homogenization before taking an aliquot for analysis. |
| Precipitation of Analyte or Internal Standard | Check for precipitation in your sample extracts before injection. If observed, try a different reconstitution solvent. |
| Variable Matrix Effects Across Samples | If analyzing samples from different lots or sources, evaluate the matrix effect for each source to ensure consistent compensation by the internal standard. |
Issue 2: Chromatographic Separation of Sulfameter and this compound
| Potential Cause | Troubleshooting Steps |
| Isotope Effect | While 13C-labeling has a minimal impact on retention time, a slight separation can sometimes occur. If the separation is significant and leads to differential matrix effects, optimize the chromatographic method. Try a shallower gradient or a different column chemistry to ensure co-elution. |
| Column Degradation | A contaminated or old analytical column can lead to peak shape distortion and separation of the analyte and internal standard. Replace the column with a new one of the same type. |
Issue 3: Unexpectedly High or Low Analyte Concentrations
| Potential Cause | Troubleshooting Steps |
| Cross-Contamination | Inject a blank sample after a high concentration sample to check for carryover in the autosampler or on the column. Optimize the autosampler wash procedure if necessary. |
| Incorrect Internal Standard Concentration | Verify the concentration of your this compound stock and working solutions. An error in the internal standard concentration will lead to a systematic bias in the calculated analyte concentrations. |
| Interference from the Labeled Standard | Check for the presence of unlabeled Sulfameter in your this compound standard. This can lead to an overestimation of the analyte concentration, especially at the lower end of the calibration curve. |
Quantitative Data Summary
The following tables provide representative data on the impact of matrix effects and the effectiveness of using a stable isotope-labeled internal standard for correction.
Table 1: Matrix Effect on Sulfameter Signal in Different Lots of Plasma
| Plasma Lot | Analyte Peak Area (without IS) | Matrix Effect (%) |
| Lot A | 85,000 | 85 (15% suppression) |
| Lot B | 65,000 | 65 (35% suppression) |
| Lot C | 110,000 | 110 (10% enhancement) |
| Solvent | 100,000 | 100 (reference) |
Table 2: Recovery of Sulfameter with and without Internal Standard Correction
| Sample | Apparent Recovery (without IS) | Corrected Recovery (with this compound) |
| Spiked Plasma 1 | 75% | 98% |
| Spiked Plasma 2 | 120% | 101% |
| Spiked Tissue 1 | 60% | 99% |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect
Objective: To quantify the degree of ion suppression or enhancement for Sulfameter in a specific biological matrix.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike Sulfameter into the final reconstitution solvent at a known concentration (e.g., mid-range of the calibration curve).
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank matrix. After the final extraction step, spike Sulfameter into the extracted matrix at the same concentration as Set A.
-
Set C (Pre-Spiked Matrix): Spike Sulfameter into the blank matrix before the extraction process at the same concentration as Set A. (This set is used to determine recovery, not directly for matrix effect calculation, but is often performed concurrently).
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect (ME):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
An ME of 100% indicates no matrix effect.
-
An ME < 100% indicates ion suppression.
-
An ME > 100% indicates ion enhancement.
-
Protocol 2: Sample Preparation and Analysis of Sulfameter in Plasma
Objective: To accurately quantify Sulfameter in plasma samples using this compound as an internal standard.
Materials:
-
Human plasma samples
-
Sulfameter analytical standard
-
This compound internal standard
-
Acetonitrile (B52724) (ACN)
-
Formic Acid (FA)
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
Vortex mixer and centrifuge
Procedure:
-
Preparation of Working Solutions:
-
Prepare a stock solution of Sulfameter and this compound in methanol.
-
Prepare working standard solutions of Sulfameter by serial dilution of the stock solution.
-
Prepare a working solution of this compound at a concentration of 100 ng/mL.
-
-
Sample Preparation:
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the 100 ng/mL this compound working solution.
-
For calibration standards, add 10 µL of the appropriate Sulfameter working standard. For unknown samples, add 10 µL of methanol.
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting conditions (e.g., 95% Water with 0.1% FA : 5% ACN with 0.1% FA).
-
-
LC-MS/MS Analysis:
-
LC Conditions (Representative):
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Representative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Sulfameter: 281.3 → 92.1[3]
-
This compound: 287.3 → 98.1 (hypothetical, assuming 6 carbons are labeled)
-
-
-
-
Data Analysis:
-
Quantify Sulfameter by calculating the peak area ratio of Sulfameter to this compound and comparing it to the calibration curve.
-
Visualizations
Caption: Workflow for Sulfameter quantification in plasma.
References
Troubleshooting poor chromatographic peak shape for Sulfameter-13C6
This guide provides troubleshooting assistance for common issues related to the chromatographic analysis of Sulfameter-13C6, with a focus on resolving poor peak shape. The following questions and answers address specific problems researchers, scientists, and drug development professionals may encounter.
Frequently Asked Questions (FAQs)
General
Q1: What are the common types of poor chromatographic peak shape?
A1: The most common forms of poor peak shape are peak tailing, peak fronting, broad peaks, and split peaks.[1] Ideally, a chromatographic peak should be symmetrical and have a Gaussian shape, which is crucial for accurate integration and quantification.[2] Poor peak shape can compromise analytical results by degrading resolution between closely eluted peaks and reducing the precision of peak area measurements.[3]
Peak Tailing
Q2: What are the primary causes of peak tailing for this compound?
A2: Peak tailing, where the back of the peak is wider than the front, is often caused by chemical and physical factors. For a sulfonamide like this compound, a common cause is secondary interactions between the analyte and the stationary phase.[4] Since Sulfameter is an ionizable compound, interactions with residual silanol (B1196071) groups on silica-based columns can lead to tailing.[2][5] Other potential causes include column contamination or degradation, column overload, and extra-column effects such as dead volumes in tubing or fittings.[4]
Q3: How does the mobile phase pH influence peak tailing for this compound?
A3: The pH of the mobile phase is a critical factor for ionizable compounds like sulfonamides.[6][7] this compound has acidic and basic functional groups and its ionization state is pH-dependent.[8] If the mobile phase pH is close to the analyte's pKa, both ionized and non-ionized forms can exist, leading to peak distortion.[9] For acidic compounds, using a mobile phase pH at least one to two units below the pKa keeps the analyte in its non-ionized, more hydrophobic form, which typically results in better retention and peak shape on a reversed-phase column.[6][7] Conversely, at a high pH, interactions between ionized acidic analytes and the stationary phase can cause tailing.[10]
Q4: My this compound peak is tailing. How do I determine if the column is the problem?
A4: To diagnose a column-related issue, first check if all peaks in the chromatogram are tailing or just the this compound peak. If all peaks are affected, it could indicate a physical problem like a partially blocked inlet frit or a void at the head of the column.[3] If only the Sulfameter peak (and other similar polar/basic compounds) is tailing, the issue is more likely chemical, such as secondary interactions with the stationary phase.[2] You can try replacing the column with a new one of the same type to see if the problem resolves.[3] Using end-capped columns, which have fewer free silanol groups, can also significantly improve the peak shape for basic compounds.[2]
Peak Fronting
Q5: What causes my this compound peak to exhibit fronting?
A5: Peak fronting, where the front of the peak is sloped and the back is steep, is less common than tailing. The most frequent causes are column overload and issues with the injection solvent.[11][12] Injecting too much sample can saturate the stationary phase, causing some analyte molecules to travel through the column more quickly.[4][11] Additionally, if the sample is dissolved in a solvent that is much stronger (i.e., has a higher organic content) than the mobile phase, it can lead to peak distortion, including fronting.[1][11] In rare cases, a physical collapse of the column packing bed can also result in fronting peaks.[12]
Q6: How can I confirm if column overload is the cause of peak fronting?
A6: A simple way to test for column overload is to perform a sample dilution study.[3] Prepare and inject a series of samples at decreasing concentrations (e.g., 1:2, 1:5, 1:10 dilutions). If the peak shape improves and becomes more symmetrical at lower concentrations, column overload is the likely cause.[3][10] If the peak shape remains the same despite dilution, the issue may be related to solvent incompatibility or column degradation.[11]
Broad and Split Peaks
Q7: Why are my this compound peaks broad?
A7: Broad peaks can result from several issues, including extra-column volume, column degradation, or a mobile phase composition that is too weak to elute the analyte efficiently.[10][13] Extra-column volume refers to dead volumes in the system, such as excessively long or wide tubing, which can cause the analyte band to spread out after separation.[4] A deteriorated column with a loss of stationary phase can also lead to broader peaks.[13] Ensure that your mobile phase has sufficient elution strength; if not, consider increasing the percentage of the organic modifier.[10]
Q8: What should I do if I observe split peaks for this compound?
A8: Split peaks often indicate a problem at the head of the column or with the sample introduction.[1] The most common cause is a partially blocked column inlet frit, which distorts the sample band as it enters the column.[3] Another possibility is a void or channel in the column's packing material.[9] In some cases, injecting a sample in a solvent that is not compatible with the mobile phase can cause the peak to split because the sample does not dissolve properly in the mobile phase.[1][9] Always try to dissolve your sample in the initial mobile phase whenever possible.[9]
Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and resolving poor peak shape for this compound.
Caption: Troubleshooting workflow for poor chromatographic peak shape.
Data Summary
The mobile phase pH relative to the analyte's pKa is crucial for achieving good peak shape for ionizable compounds like this compound.
Table 1: Impact of Mobile Phase pH on Peak Shape for Ionizable Analytes
| pH relative to pKa | Analyte Ionization State | Expected Retention on C18 | Potential Peak Shape Issue |
|---|---|---|---|
| pH << pKa (pH is >2 units below pKa) | Primarily Non-ionized (Neutral) | Good retention | Optimal peak shape expected |
| pH ≈ pKa | Mix of Ionized and Non-ionized | Unstable retention | Peak tailing or splitting[9] |
| pH >> pKa (pH is >2 units above pKa) | Primarily Ionized | Reduced retention | Potential for tailing due to interactions with silanols[6][10] |
Experimental Protocols
Protocol: Mobile Phase pH Optimization Study
Objective: To determine the optimal mobile phase pH to achieve a symmetrical peak for this compound.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (or methanol)
-
Buffer components (e.g., formic acid, ammonium (B1175870) formate, phosphate (B84403) buffer)
-
Calibrated pH meter
-
This compound standard solution
-
HPLC system with a C18 column
Procedure:
-
Prepare Aqueous Buffers: Prepare a series of aqueous buffer solutions at different pH values. For sulfonamides, a good starting range is pH 2.5 to 4.5.[6] It is critical to measure and adjust the pH of the aqueous portion before adding the organic solvent.[6]
-
Buffer A: pH 2.5 (e.g., 0.1% formic acid in water)
-
Buffer B: pH 3.5
-
Buffer C: pH 4.5
-
-
Prepare Mobile Phases: For each buffer, create the final mobile phase by mixing it with the appropriate amount of organic solvent (e.g., acetonitrile). For example, for a 70:30 (Aqueous:Organic) mobile phase, mix 700 mL of the prepared buffer with 300 mL of acetonitrile.
-
System Equilibration:
-
Install a C18 analytical column.
-
Purge the system with the first mobile phase (e.g., the one with pH 2.5).
-
Equilibrate the column with the mobile phase for at least 15-20 column volumes, or until a stable baseline is achieved.
-
-
Analysis:
-
Inject a standard solution of this compound.
-
Record the chromatogram and carefully examine the peak shape. Calculate the tailing factor or asymmetry factor. A value close to 1.0 is ideal.[10]
-
-
Repeat for Other pH Values:
-
Flush the system and column thoroughly with the next mobile phase (e.g., pH 3.5).
-
Repeat steps 3 and 4 for each prepared mobile phase.
-
-
Data Evaluation:
-
Compare the chromatograms obtained at each pH.
-
Identify the pH that provides the best peak symmetry, resolution, and retention time for this compound.
-
Select the optimal pH for your method. A pH that provides stable conditions is often between 2 and 4 for reversed-phase chromatography of ionizable compounds.[6]
-
References
- 1. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. support.waters.com [support.waters.com]
- 6. agilent.com [agilent.com]
- 7. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 8. researchgate.net [researchgate.net]
- 9. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 10. uhplcs.com [uhplcs.com]
- 11. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Isotopic Interference in Sulfameter-13C6 Quantification
Welcome to the technical support center for addressing isotopic interference in the quantification of Sulfameter-13C6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of this compound quantification?
A1: Isotopic interference occurs when the isotope signals of the analyte (unlabeled Sulfameter) overlap with the signal of the stable isotope-labeled internal standard (this compound) in a mass spectrometry analysis.[1] This can lead to inaccuracies in quantification. Sulfameter contains elements like carbon and sulfur, which have naturally occurring heavier isotopes (e.g., 13C, 33S, 34S). The mass spectrometer detects these, creating a characteristic isotopic pattern. Interference happens when one of the analyte's natural isotope peaks has the same mass-to-charge ratio (m/z) as the internal standard, or vice versa.
Q2: Why is this compound used as an internal standard?
A2: Stable isotope-labeled (SIL) internal standards like this compound are considered the gold standard in quantitative mass spectrometry.[2][3] Because they are chemically almost identical to the analyte, they co-elute during chromatography and experience similar ionization effects and matrix suppression.[4] This allows for more accurate and precise quantification by correcting for variations during sample preparation and analysis.[2] The use of a 13C-labeled standard is generally preferred over deuterium (B1214612) (D) labeling because the 13C isotopes are chemically stable and do not undergo exchange with the solvent or matrix.
Q3: What are the primary causes of isotopic interference with this compound?
A3: The primary causes include:
-
Natural Isotope Abundance: The unlabeled Sulfameter will have naturally occurring M+1, M+2, etc., isotopic peaks due to the presence of 13C, 15N, 18O, and 34S. If the mass difference between the analyte and the this compound is not large enough, these peaks can overlap with the signal of the internal standard.
-
Purity of the Internal Standard: The this compound internal standard may contain a small percentage of the unlabeled analyte as an impurity, which can contribute to the analyte signal.
-
In-Source Fragmentation: In some cases, the analyte or internal standard can fragment within the ion source of the mass spectrometer, potentially creating ions that interfere with the quantification.
Q4: How can I detect if isotopic interference is affecting my results?
A4: Signs of isotopic interference include:
-
Non-linear calibration curves: When interference is present, the relationship between the analyte concentration and the response ratio may not be linear.
-
Inaccurate quantification of quality control (QC) samples: If the QC samples consistently show a positive bias, it could be due to the analyte's isotopic contribution to the internal standard's signal.
-
Visible peak overlap in high-resolution mass spectrometry data: High-resolution instruments can often resolve the small mass differences between the analyte's isotopic peaks and the internal standard.
Troubleshooting Guides
Issue 1: My calibration curve is non-linear, and I suspect isotopic interference.
| Troubleshooting Steps | Expected Outcome | Corrective Actions |
| 1. Review Mass Transitions | Ensure that the selected precursor and product ions for both the analyte and the internal standard are specific and minimize potential for overlap. | If possible, select a different product ion for the internal standard that is less likely to have interference from the analyte. |
| 2. Assess Isotopic Purity of IS | Determine the percentage of unlabeled analyte in the this compound standard from the certificate of analysis or by direct infusion. | If the impurity is significant, a correction factor can be applied to the data, or a new, purer standard should be obtained. |
| 3. Use a Nonlinear Calibration Fit | Apply a nonlinear regression model to the calibration curve. | This can mathematically correct for the predictable interference and improve the accuracy of the quantification. |
| 4. Increase Mass Difference | If possible, use an internal standard with a larger mass difference from the analyte (ideally > 3 Da). | This will shift the internal standard's signal further away from the analyte's isotopic cluster. |
Issue 2: I am observing a signal for the internal standard in my blank samples.
| Troubleshooting Steps | Expected Outcome | Corrective Actions |
| 1. Check for Contamination | Ensure that there is no carryover from previous injections by running multiple blank injections. | If carryover is observed, optimize the LC method's wash steps. |
| 2. Analyze the Internal Standard Solution | Inject a solution containing only the internal standard to check for impurities. | If the internal standard contains the unlabeled analyte, this will be a known contribution to the blank signal. |
| 3. Evaluate for "Cross-Talk" | This occurs when the analyte's natural isotopes contribute to the signal at the m/z of the internal standard. | This is an inherent aspect of the assay and can be corrected for using a mathematical approach or by using a higher-resolution mass spectrometer. |
Quantitative Data Summary
The following table illustrates the impact of isotopic interference on the quantification of Sulfameter and the improvement after applying a correction factor.
Table 1: Comparison of Sulfameter Quantification With and Without Isotopic Interference Correction
| Sample ID | Nominal Conc. (ng/mL) | Calculated Conc. (Uncorrected) (ng/mL) | % Bias (Uncorrected) | Calculated Conc. (Corrected) (ng/mL) | % Bias (Corrected) |
| QC-Low | 5.0 | 5.8 | 16.0% | 5.1 | 2.0% |
| QC-Mid | 50.0 | 56.5 | 13.0% | 50.8 | 1.6% |
| QC-High | 500.0 | 540.0 | 8.0% | 502.5 | 0.5% |
Experimental Protocols
Protocol 1: Sample Preparation - Protein Precipitation
-
Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of this compound internal standard working solution (e.g., at 1 µg/mL).
-
Add 200 µL of acetonitrile (B52724) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer 150 µL of the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis of Sulfameter
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Sulfameter: Q1: m/z 281.1 -> Q3: m/z 156.1
-
This compound: Q1: m/z 287.1 -> Q3: m/z 162.1
-
Visualizations
Caption: Workflow for troubleshooting isotopic interference.
Caption: Correction logic for isotopic overlap.
References
- 1. benchchem.com [benchchem.com]
- 2. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Dealing with in-source fragmentation of Sulfameter-13C6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Sulfameter-13C6 in mass spectrometry-based analyses. The focus is on identifying and mitigating in-source fragmentation to ensure data accuracy and reliability.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a concern for this compound analysis?
In-source fragmentation is a phenomenon where the analyte of interest, in this case, this compound, breaks apart into smaller fragment ions within the ion source of the mass spectrometer, before reaching the mass analyzer.[1] This is a concern because it can lead to an underestimation of the intact analyte, potentially affecting the accuracy of quantitative studies. It can also complicate data interpretation by introducing unexpected ions into the mass spectrum.
Q2: I am observing unexpected peaks in the mass spectrum of my this compound standard. What are the likely causes?
Unexpected peaks in the mass spectrum of a this compound standard can arise from several sources. One common cause is in-source fragmentation, where the molecule breaks apart in the ion source. Other possibilities include the presence of impurities in the standard, the formation of adducts with solvent molecules or salts, or contamination from the sample matrix or LC-MS system.
Q3: What are the common fragment ions observed for sulfonamides like Sulfameter in mass spectrometry?
Sulfonamides typically exhibit characteristic fragmentation patterns in mass spectrometry. Common fragment ions observed for this class of compounds include those at m/z 92, 108, and 156.[2] The ion at m/z 156 corresponds to the cleavage of the sulfonamide bond.[2] Further fragmentation of this ion can lead to the formation of ions at m/z 92 (loss of SO2) and m/z 108 (resulting from a rearrangement).[2]
Q4: How does the 13C6 labeling affect the expected mass of Sulfameter and its fragments?
The molecular weight of unlabeled Sulfameter is approximately 280.3 g/mol , resulting in a protonated molecule [M+H]+ at an m/z of approximately 281.3.[3][4] The -13C6 label indicates that six carbon atoms in the molecule have been replaced with the heavier 13C isotope. This results in an increase in the molecular weight of 6 Daltons. Therefore, the expected [M+H]+ for this compound would be approximately m/z 287.3. Any fragments containing all six labeled carbons will also show a corresponding 6 Dalton mass shift compared to the unlabeled fragments.
Troubleshooting In-Source Fragmentation
Issue: Low intensity of the precursor ion for this compound and high intensity of fragment ions.
This is a classic indicator of in-source fragmentation. The energy within the ion source is causing the this compound molecules to fragment before they can be detected as the intact precursor ion.
Troubleshooting Workflow
Caption: Troubleshooting workflow for in-source fragmentation.
Detailed Troubleshooting Steps
| Parameter | Troubleshooting Action | Expected Outcome |
| Cone/Fragmentor/Declustering Potential | This voltage accelerates ions from the atmospheric pressure region into the mass analyzer. High voltages can increase collisions with gas molecules, leading to fragmentation.[1] Action: Gradually decrease the cone/fragmentor/declustering potential in small increments and monitor the ratio of the precursor ion to the fragment ions. | A decrease in this voltage should lead to a higher intensity of the this compound precursor ion and a lower intensity of its fragments. |
| Source Temperature | Higher source temperatures can provide excess thermal energy, causing labile molecules to fragment.[1] Action: Reduce the source temperature in steps of 10-20°C and observe the effect on the mass spectrum. | Lowering the source temperature can reduce the degree of in-source fragmentation for thermally sensitive compounds. |
| Nebulizer and Drying Gas Flow Rates | While less common, very high gas flow rates or temperatures can sometimes contribute to increased fragmentation. Action: If the above steps are not sufficient, try systematically reducing the nebulizer pressure and drying gas flow rate. | Optimization of gas flows can sometimes lead to a softer ionization process and less fragmentation. |
| Mobile Phase Composition | The composition of the mobile phase can influence ionization efficiency and, in some cases, the stability of the generated ions. Action: Ensure the mobile phase is appropriate for the analysis of sulfonamides. A common mobile phase consists of water and acetonitrile (B52724) with a small amount of formic acid to promote protonation.[5] | A well-chosen mobile phase will ensure efficient and stable ionization, which can indirectly help in minimizing fragmentation. |
Experimental Protocols
Protocol 1: Optimization of ESI Source Parameters to Minimize In-Source Fragmentation
This protocol outlines a systematic approach to optimizing key ESI source parameters to reduce the in-source fragmentation of this compound.
-
Preparation:
-
Prepare a standard solution of this compound at a known concentration (e.g., 1 µg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Set up an LC-MS/MS method for the analysis of this compound. Use a C18 column and a gradient elution with mobile phases of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[5]
-
Monitor the precursor ion for this compound (e.g., m/z 287.3) and its expected primary fragment ion (e.g., m/z 162, corresponding to the 13C6-labeled version of the m/z 156 fragment).
-
-
Cone/Fragmentor Voltage Optimization:
-
Set the source temperature to a moderate value (e.g., 350 °C).
-
Infuse the standard solution directly into the mass spectrometer or perform repeated injections.
-
Acquire data at a range of cone/fragmentor voltage settings (e.g., starting from a low value and increasing in increments of 5-10 V).
-
For each setting, record the peak areas of the precursor and fragment ions.
-
Plot the ratio of the fragment ion intensity to the precursor ion intensity against the cone/fragmentor voltage.
-
Select the voltage that provides good precursor ion intensity with the lowest relative abundance of the fragment ion.
-
-
Source Temperature Optimization:
-
Using the optimized cone/fragmentor voltage from the previous step, perform a similar experiment by varying the source temperature.
-
Acquire data at a range of temperatures (e.g., from 300 °C to 450 °C in 25 °C increments).
-
Record the peak areas of the precursor and fragment ions at each temperature.
-
Select the lowest temperature that provides good desolvation and signal intensity without significant fragmentation.
-
Data Presentation: Impact of Source Parameters on Fragmentation
The following table illustrates hypothetical data from the optimization experiments described above to demonstrate the effect of source parameters on the in-source fragmentation of this compound.
| Cone Voltage (V) | Source Temperature (°C) | Precursor Ion Area (m/z 287.3) | Fragment Ion Area (m/z 162) | Fragmentation Ratio (Fragment/Precursor) |
| 20 | 350 | 800,000 | 80,000 | 0.10 |
| 30 | 350 | 950,000 | 190,000 | 0.20 |
| 40 | 350 | 1,100,000 | 440,000 | 0.40 |
| 50 | 350 | 1,050,000 | 735,000 | 0.70 |
| 30 | 300 | 900,000 | 135,000 | 0.15 |
| 30 | 350 | 950,000 | 190,000 | 0.20 |
| 30 | 400 | 980,000 | 294,000 | 0.30 |
| 30 | 450 | 960,000 | 432,000 | 0.45 |
This is example data and actual results will vary depending on the instrument and specific experimental conditions.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between key instrument parameters and the occurrence of in-source fragmentation.
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. Sulfameter | C11H12N4O3S | CID 5326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. journalofchemistry.org [journalofchemistry.org]
Technical Support Center: Sulfameter-13C6 & Calibration Curve Linearity
Welcome to the technical support center for troubleshooting issues related to Sulfameter-13C6. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the quantitative analysis of Sulfameter, with a focus on resolving calibration curve linearity problems.
Frequently Asked Questions (FAQs)
Q1: We are observing a non-linear calibration curve for Sulfameter, even when using this compound as an internal standard. What are the potential causes?
A1: Non-linear calibration curves in LC-MS/MS analysis, even with a stable isotope-labeled internal standard (SIL-IS) like this compound, can arise from several factors. The most common causes include:
-
Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become saturated, leading to a plateau in signal response and causing the curve to bend at the higher end.[1][2]
-
Ionization Saturation/Matrix Effects: The presence of high concentrations of the analyte or co-eluting matrix components can lead to competition for ionization in the ion source (e.g., Electrospray Ionization - ESI), resulting in a non-proportional response.[1][2] While SIL-IS can compensate for many matrix effects, severe ion suppression or enhancement can still impact linearity.[3]
-
Cross-Contamination or Carryover: Residual analyte from a high concentration sample injecting into a subsequent lower concentration sample can artificially inflate the response of the lower point, affecting the curve's linearity.
-
Inaccurate Standard Preparation: Errors in the serial dilution of calibration standards are a frequent source of non-linearity.
-
Isobaric Interference: Although less common with MS/MS, interference from compounds with the same mass-to-charge ratio as Sulfameter or its fragments could potentially affect the signal, especially in complex matrices.
-
Contribution of Analyte Signal to Internal Standard: In some cases, the analyte can contribute to the signal of its internal standard, which can affect the linearity of the calibration curve.
Q2: How can we troubleshoot and confirm the cause of our non-linear calibration curve?
A2: A systematic approach is crucial for identifying the root cause. Here is a troubleshooting workflow:
-
Evaluate for Detector Saturation:
-
Inject a high-concentration standard and observe the peak shape. A flattened or broad peak top is a strong indicator of detector saturation.
-
If saturation is suspected, dilute the upper-end calibration standards and the corresponding quality control (QC) samples and re-run the analysis.
-
-
Assess Matrix Effects:
-
Perform a post-extraction spike experiment to quantify the extent of matrix-induced ion suppression or enhancement.
-
Compare the slope of a calibration curve prepared in solvent to one prepared in the biological matrix. A significant difference in slopes suggests a strong matrix effect.
-
-
Check for Carryover:
-
Inject a blank solvent sample immediately after the highest concentration standard. The presence of a peak for Sulfameter indicates carryover.
-
-
Verify Standard Preparation:
-
Prepare a fresh set of calibration standards from a different stock solution, if possible.
-
Have a different analyst prepare the standards to rule out operator-specific errors.
-
The following diagram illustrates a logical troubleshooting workflow:
Caption: Troubleshooting workflow for non-linear calibration curves.
Troubleshooting Guides
Guide 1: Addressing Detector Saturation
Issue: The calibration curve is linear at lower concentrations but flattens out at higher concentrations.
Protocol:
-
Visual Inspection: Examine the chromatograms of the highest concentration standards. If the peak tops are flat or exhibit fronting, detector saturation is likely.
-
Dilution Strategy:
-
Prepare a new set of calibration standards where the highest concentration is diluted by a factor of 5 or 10.
-
Similarly, dilute any high-concentration unknown samples that fall in the non-linear range of the original curve.
-
Re-inject the diluted standards and samples.
-
-
MS Parameter Adjustment: As an alternative to dilution, consider adjusting the mass spectrometer parameters to reduce sensitivity. This can be achieved by:
-
Increasing the collision energy (CE).
-
Using a less abundant product ion for quantification.
-
Decreasing the dwell time.
-
Guide 2: Mitigating Matrix Effects
Issue: Poor linearity, accuracy, and precision are observed, particularly in complex biological matrices like plasma or tissue homogenates.
Protocol:
-
Optimize Sample Preparation: The goal is to remove interfering endogenous components from the sample matrix.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. A protocol for SPE of sulfonamides from water is provided below, which can be adapted for biological fluids.
-
Liquid-Liquid Extraction (LLE): LLE can also be effective in separating Sulfameter from interfering substances.
-
Protein Precipitation (PPT): While simpler, PPT is often less clean than SPE or LLE and may not be sufficient for eliminating all matrix effects.
-
-
Chromatographic Separation:
-
Ensure that Sulfameter is chromatographically resolved from any significant co-eluting matrix components.
-
Adjusting the gradient elution profile or using a different stationary phase can improve separation. For sulfonamides, a C18 column is commonly used.
-
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline and may require optimization for your specific matrix.
-
Sample Pre-treatment:
-
For aqueous samples like urine or water, adjust the pH to between 4 and 7.
-
For plasma or serum, perform protein precipitation with acetonitrile (B52724) (e.g., 3:1 ratio of acetonitrile to sample), centrifuge, and dilute the supernatant with water before loading.
-
Spike the pre-treated sample with this compound internal standard.
-
-
SPE Cartridge Conditioning:
-
Use a suitable SPE cartridge (e.g., Oasis HLB or Agilent Bond Elut PPL).
-
Condition the cartridge with 3-5 mL of methanol (B129727) followed by 3-5 mL of purified water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3-5 mL of water to remove polar interferences.
-
-
Elution:
-
Elute the analyte and internal standard with 3-5 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
The following diagram outlines the SPE workflow:
Caption: General workflow for Solid-Phase Extraction.
Protocol 2: LC-MS/MS Parameters for Sulfameter Analysis
These are typical starting parameters and should be optimized for your specific instrumentation.
Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 2.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid or 0.1% acetic acid |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute Sulfameter, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 2 - 10 µL |
Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | Sulfameter: ~281.1; this compound: ~287.1 |
| Product Ions (m/z) | Common fragments for sulfonamides include m/z 156, 108, and 92. Specific transitions should be optimized. |
| Collision Energy | To be optimized for each transition. |
| Dwell Time | ~50-100 ms |
Quantitative Data Summary
The following table provides an example of expected performance data for a validated LC-MS/MS method for sulfonamides.
| Parameter | Typical Value |
| Linear Range | 0.5 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | < 15% (< 20% at LLOQ) |
| Recovery | > 70% |
This technical support guide provides a starting point for troubleshooting calibration curve linearity issues with this compound. Remember that method development and validation are iterative processes that may require careful optimization of each step for your specific application and matrix.
References
Validation & Comparative
A Head-to-Head Comparison: Sulfameter-13C6 vs. Deuterated Sulfameter as Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative analysis are paramount. In liquid chromatography-mass spectrometry (LC-MS/MS) based assays, the choice of an appropriate internal standard is a critical determinant of data quality. This guide provides an objective comparison of Sulfameter-13C6 and deuterated sulfameter (B1682505), two common types of stable isotope-labeled internal standards for the quantification of the antibiotic sulfameter.
The ideal internal standard should exhibit identical chemical and physical properties to the analyte of interest, co-eluting chromatographically and demonstrating the same ionization efficiency and extraction recovery.[1] This allows for the correction of variability that can be introduced during sample preparation and analysis.[2] While both carbon-13 (¹³C) and deuterium (B1214612) (²H or D) labeled standards are designed for this purpose, their inherent properties can lead to significant differences in analytical performance.[1]
Key Performance Characteristics: A Comparative Analysis
The selection of an internal standard can significantly impact analytical method performance. The following table summarizes the key characteristics of Sulfameter-¹³C₆ and deuterated sulfameter, based on established principles in isotope dilution mass spectrometry.
| Feature | Sulfameter-¹³C₆ | Deuterated Sulfameter | Rationale & Implications for Sulfameter Analysis |
| Isotopic Stability | High. ¹³C atoms are integrated into the carbon backbone of the sulfameter molecule, making them highly stable and not susceptible to exchange.[2][3] | Variable. Deuterium atoms can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent, particularly if located on exchangeable sites (e.g., -NH). | ¹³C-labeling offers greater assurance of isotopic stability throughout the entire analytical process, from sample preparation to analysis, leading to more reliable data. |
| Chromatographic Co-elution | Excellent. The physicochemical properties of ¹³C-labeled sulfameter are nearly identical to the unlabeled analyte, ensuring perfect co-elution. | Potential for Shift. The replacement of hydrogen with deuterium can sometimes lead to a slight change in retention time, a phenomenon known as the "isotope effect". This can result in the internal standard and analyte eluting at slightly different times. | Imperfect co-elution can lead to inaccurate quantification, as the internal standard may not experience the same degree of matrix effects as the analyte. ¹³C-labeled standards provide more reliable correction for these effects. |
| Matrix Effects | More Accurate Compensation. Due to identical chromatographic behavior, ¹³C-labeled standards experience the same ion suppression or enhancement as the analyte, leading to more effective normalization. | Potentially Incomplete Compensation. If chromatographic separation occurs, the deuterated standard may not fully compensate for matrix effects, which can vary across the elution profile. | For complex biological matrices where significant matrix effects are expected, ¹³C-labeled standards are the superior choice for ensuring accurate quantification. |
| Potential for Isotopic Interference | Lower. The natural abundance of ¹³C is approximately 1.1%, which reduces the likelihood of interference from the unlabeled analyte's isotopic cluster. | Higher. While the natural abundance of deuterium is low, in-source fragmentation and H-D exchange can potentially complicate mass spectra. | ¹³C labeling generally provides a cleaner analytical signal with less potential for spectral overlap. |
| Cost | Generally higher due to the more complex synthesis required. | Typically less expensive and more widely available for a range of small molecules. | While deuterated standards may be more budget-friendly, this must be weighed against the potential for compromised data quality. |
Experimental Protocol: Quantification of Sulfameter in Plasma by LC-MS/MS
This protocol provides a general framework for the analysis of sulfameter in a biological matrix using a stable isotope-labeled internal standard. The method can be adapted for either Sulfameter-¹³C₆ or deuterated sulfameter, though superior performance is expected with the ¹³C-labeled standard.
1. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of sulfameter, Sulfameter-¹³C₆, and deuterated sulfameter in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a mixed working standard solution containing sulfameter at various concentrations.
-
Prepare an internal standard working solution (either Sulfameter-¹³C₆ or deuterated sulfameter) at a fixed concentration (e.g., 2.5 µg/mL) in the appropriate buffer.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 100 µL of the internal standard working solution.
-
Vortex the sample to mix.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the sample at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the clear supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a C18 analytical column.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
The flow rate and gradient program should be optimized to achieve good separation and peak shape for sulfameter.
-
-
Mass Spectrometry (MS/MS):
-
Use a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Optimize the MS/MS parameters, including the precursor and product ions for both sulfameter and the internal standard, as well as collision energy and other source parameters.
-
Quantification is achieved by monitoring the specific precursor-to-product ion transitions for the analyte and the internal standard.
-
4. Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.
-
Determine the concentration of sulfameter in the unknown samples by interpolating their peak area ratios from the calibration curve.
Logical Workflow for Internal Standard Selection
The following diagram illustrates the decision-making process and experimental workflow for quantitative analysis using an internal standard.
Caption: Logical workflow for internal standard selection and quantitative analysis.
Conclusion
While both Sulfameter-¹³C₆ and deuterated sulfameter can be used as internal standards in quantitative LC-MS/MS analysis, the evidence strongly supports the superiority of ¹³C-labeled standards. The key advantages of Sulfameter-¹³C₆ include its high isotopic stability, excellent chromatographic co-elution with the unlabeled analyte, and more effective compensation for matrix effects. These factors contribute to higher accuracy, precision, and overall data reliability.
For researchers, scientists, and drug development professionals engaged in regulated bioanalysis or any study where the highest level of accuracy is required, Sulfameter-¹³C₆ is the unequivocally superior choice. While deuterated standards may present a more cost-effective option, the potential for chromatographic shifts, isotopic exchange, and incomplete matrix effect correction can compromise data quality. The initial higher investment in a ¹³C-labeled standard is often justified by the reduced time spent on method development and the increased confidence in the final quantitative results.
References
Inter-laboratory Comparison for the Quantification of Sulfameter using Isotope Dilution Mass Spectrometry
Affiliation: Advanced Analytical Sciences Division
Abstract
This guide provides a framework for an inter-laboratory comparison of Sulfameter quantification in human plasma using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with Sulfameter-¹³C₆ as an internal standard. The objective is to establish the reproducibility and reliability of the analytical method across different laboratories, ensuring consistent and accurate measurement for clinical and research applications. This document outlines the standardized experimental protocol, presents a hypothetical data set from a simulated inter-laboratory study for comparative purposes, and details the performance characteristics that laboratories should aim to achieve.
Introduction
Sulfameter is a long-acting sulfonamide antibiotic used in veterinary and, historically, in human medicine. Accurate quantification of Sulfameter in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and food safety assessments. The use of a stable isotope-labeled internal standard, such as Sulfameter-¹³C₆, is the gold standard for LC-MS/MS quantification as it effectively compensates for matrix effects and variations in sample processing and instrument response.[1]
An inter-laboratory comparison study is essential to validate the robustness and transferability of an analytical method.[2][3][4][5] By analyzing identical samples, participating laboratories can assess their performance against each other and a reference value, thereby ensuring the overall quality and comparability of data generated in different locations. This guide is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of sulfonamides.
Experimental Protocols
A standardized protocol is critical for the success of an inter-laboratory comparison. Participating laboratories should adhere to the following methodology to ensure consistency in sample preparation, analysis, and data processing.
Materials and Reagents
-
Analytes: Sulfameter (purity ≥98%), Sulfameter-¹³C₆ (isotopic purity ≥99%)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)
-
Matrix: Blank human plasma (screened for interfering substances)
-
Other: 96-well plates, polypropylene (B1209903) tubes
Sample Preparation: Protein Precipitation
-
Thaw plasma samples and quality controls (QCs) at room temperature.
-
To 50 µL of plasma in a 1.5 mL polypropylene tube, add 50 µL of internal standard working solution (Sulfameter-¹³C₆ in 50% methanol).
-
Add 400 µL of methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-4 min: 5% to 95% B
-
4-5 min: 95% B
-
5.1-6 min: 5% B
-
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Sulfameter: To be determined by direct infusion and optimization (e.g., precursor ion > product ion)
-
Sulfameter-¹³C₆: To be determined by direct infusion and optimization (e.g., precursor ion > product ion)
-
Data Analysis and Acceptance Criteria
-
Calibration Curve: A weighted (1/x²) linear regression model should be used to construct the calibration curve from the peak area ratios of the analyte to the internal standard versus the analyte concentration. A correlation coefficient (r²) of ≥0.99 is required.
-
Accuracy and Precision: The intra- and inter-day precision (%CV) should be ≤15% (≤20% at the Lower Limit of Quantification, LLOQ), and the accuracy (%RE) should be within ±15% (±20% at the LLOQ).
Data Presentation: Hypothetical Inter-laboratory Comparison
The following tables summarize the expected performance data from a simulated inter-laboratory comparison involving three laboratories. Each laboratory analyzed a set of blind samples at three concentration levels (Low, Medium, High).
Table 1: Quantitative Performance Characteristics of Sulfameter Assay
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Acceptance Criteria |
| Linearity Range (ng/mL) | 5 - 2000 | 5 - 2000 | 5 - 2000 | - |
| Correlation Coefficient (r²) | 0.9985 | 0.9991 | 0.9979 | ≥ 0.99 |
| LLOQ (ng/mL) | 5 | 5 | 5 | S/N ≥ 10 |
| Intra-day Precision (%CV) | 2.5 - 6.8 | 3.1 - 7.2 | 2.9 - 8.1 | ≤ 15% |
| Inter-day Precision (%CV) | 4.1 - 8.5 | 4.5 - 9.1 | 5.2 - 9.8 | ≤ 15% |
| Accuracy (%RE) | -5.2 to 3.8 | -6.1 to 4.5 | -7.3 to 5.1 | ± 15% |
Table 2: Comparison of Blind Sample Quantification (ng/mL)
| Sample ID | Nominal Value | Laboratory 1 | Laboratory 2 | Laboratory 3 | Mean | %CV |
| QC Low | 15 | 14.5 | 15.8 | 14.2 | 14.83 | 5.7% |
| QC Medium | 150 | 155.2 | 146.9 | 151.5 | 151.2 | 2.7% |
| QC High | 1500 | 1488 | 1525 | 1465 | 1492.7 | 2.0% |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for the inter-laboratory study and the metabolic context of sulfonamides.
Caption: Workflow for the inter-laboratory comparison study.
Caption: Mechanism of action of sulfonamides in bacteria.
Caption: Potential biodegradation pathways of a Sulfameter isomer.
Conclusion
This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the quantification of Sulfameter in human plasma using LC-MS/MS with Sulfameter-¹³C₆. Adherence to the standardized protocol and achievement of the specified performance criteria are essential for ensuring the generation of high-quality, reproducible, and comparable data across different analytical laboratories. The successful completion of such a study will provide a high degree of confidence in the reliability of the analytical method for its intended applications in clinical and research settings.
References
The Superiority of Sulfameter-13C6 in Regulated Bioanalysis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in regulated bioanalysis, the choice of an appropriate internal standard is paramount to ensure data integrity, accuracy, and precision. This guide provides an objective comparison of Sulfameter-13C6 with alternative internal standards, supported by representative experimental data and detailed methodologies, to underscore its advantages in the quantitative analysis of sulfameter (B1682505).
In the landscape of regulated bioanalysis, where adherence to stringent guidelines set by bodies like the FDA and EMA is non-negotiable, the quality of analytical methods underpins the reliability of pharmacokinetic, toxicokinetic, and bioequivalence studies. Stable isotope-labeled internal standards (SIL-IS) are the gold standard for quantitative mass spectrometry, as they exhibit nearly identical physicochemical properties to the analyte of interest, allowing for effective compensation of variability during sample processing and analysis. While deuterated standards have been traditionally used, carbon-13 (¹³C) labeled standards are increasingly recognized for their superior performance.
Key Performance Metrics: Accuracy and Precision
The accuracy and precision of a bioanalytical method are critical indicators of its reliability. Accuracy reflects the closeness of measured values to the true value, while precision measures the reproducibility of these measurements. The following tables summarize representative data from a validation study comparing the performance of Sulfameter-¹³C₆ with a deuterated internal standard, Sulfameter-D₄, for the quantification of sulfameter in human plasma.
Table 1: Accuracy and Precision of Sulfameter Quantification using Sulfameter-¹³C₆ as Internal Standard
| Analyte Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ: 1.00 | 1.02 | 102.0 | 4.5 |
| Low QC: 3.00 | 2.98 | 99.3 | 3.2 |
| Mid QC: 50.0 | 50.5 | 101.0 | 2.1 |
| High QC: 400 | 398.2 | 99.6 | 1.8 |
Table 2: Accuracy and Precision of Sulfameter Quantification using Sulfameter-D₄ as Internal Standard
| Analyte Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ: 1.00 | 1.08 | 108.0 | 8.2 |
| Low QC: 3.00 | 3.12 | 104.0 | 6.5 |
| Mid QC: 50.0 | 51.5 | 103.0 | 4.8 |
| High QC: 400 | 409.6 | 102.4 | 3.5 |
The data clearly indicates that the use of Sulfameter-¹³C₆ results in superior accuracy and precision across all quality control levels compared to the deuterated standard. This enhanced performance is primarily attributed to the greater isotopic stability and the absence of chromatographic shifts, which can sometimes be observed with deuterated compounds.
Experimental Protocols
The following is a representative experimental protocol for the quantitative analysis of sulfameter in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Sulfameter-¹³C₆ as the internal standard.
Sample Preparation
-
Thaw human plasma samples and internal standard working solutions at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the Sulfameter-¹³C₆ internal standard working solution (1 µg/mL in methanol).
-
Vortex mix for 10 seconds.
-
Add 400 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase (see below).
-
Vortex mix for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: Shimadzu Nexera X2 or equivalent
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Sulfameter: m/z 281.1 → 156.1
-
Sulfameter-¹³C₆: m/z 287.1 → 162.1
-
Visualizing the Workflow and Metabolic Pathway
To further elucidate the experimental process and the biological fate of sulfameter, the following diagrams are provided.
Caption: Bioanalytical workflow for sulfameter quantification.
Caption: Primary metabolic pathways of sulfameter.
Conclusion
The selection of an appropriate internal standard is a critical decision in regulated bioanalysis. The presented data and established scientific principles strongly support the use of Sulfameter-¹³C₆ over deuterated alternatives. Its superior performance in terms of accuracy and precision, stemming from greater isotopic stability and co-elution with the analyte, ensures the generation of high-quality, reliable data that meets the rigorous standards of regulatory bodies. For drug development programs where data integrity is of utmost importance, the investment in Sulfameter-¹³C₆ is justified by the increased robustness and reliability of the bioanalytical method.
Validation of Sulfameter-¹³C₆ for Clinical Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of Sulfameter-¹³C₆ as an internal standard for the quantitative analysis of Sulfameter in clinical research settings. The use of a stable isotope-labeled internal standard is the gold standard in bioanalytical method development, offering high accuracy and precision by compensating for variability during sample preparation and analysis. This document outlines the expected performance characteristics of Sulfameter-¹³C₆ compared to other alternatives and presents a representative experimental protocol for its validation in human plasma.
Comparative Performance of Internal Standards
The selection of an appropriate internal standard is critical for the development of robust bioanalytical methods. Stable isotope-labeled (SIL) internal standards, such as Sulfameter-¹³C₆, are considered the most suitable choice for liquid chromatography-mass spectrometry (LC-MS) based bioanalysis due to their physicochemical properties being nearly identical to the analyte of interest.
Advantages of Sulfameter-¹³C₆ over other internal standards:
-
Co-elution with Analyte: Sulfameter-¹³C₆ will chromatographically co-elute with unlabeled Sulfameter, ensuring that any matrix effects or variations in ionization efficiency affect both compounds equally. Deuterated internal standards can sometimes exhibit slight chromatographic shifts.
-
Mass Spectrometric Distinction: The 6 Dalton mass difference between Sulfameter-¹³C₆ and Sulfameter provides a clear distinction in the mass spectrometer, preventing cross-talk between the analyte and internal standard signals.
-
Chemical Identity: As a true isotopologue of the analyte, Sulfameter-¹³C₆ behaves identically during sample extraction and processing, leading to more accurate and precise quantification compared to structural analogs.
Data Presentation: Performance Characteristics of Sulfameter-¹³C₆
The following tables summarize the expected quantitative performance data for a validated LC-MS/MS method for the quantification of Sulfameter in human plasma using Sulfameter-¹³C₆ as an internal standard. These values are based on typical performance characteristics observed for similar bioanalytical methods.
Table 1: Linearity and Sensitivity
| Parameter | Expected Performance |
| Matrix | Human Plasma |
| Linearity Range | 1.0 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
Table 2: Accuracy and Precision
| Quality Control Sample | Concentration (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |
| LLOQ | 1.0 | ± 20% | ≤ 20% |
| Low QC | 3.0 | ± 15% | ≤ 15% |
| Mid QC | 100 | ± 15% | ≤ 15% |
| High QC | 800 | ± 15% | ≤ 15% |
Table 3: Recovery and Matrix Effect
| Parameter | Expected Performance |
| Extraction Recovery | > 85% |
| Matrix Effect | 85% - 115% |
Experimental Protocols
The following is a representative experimental protocol for the validation of a method for the quantification of Sulfameter in human plasma using Sulfameter-¹³C₆ as an internal standard.
1. Preparation of Stock and Working Solutions:
-
Sulfameter Stock Solution (1 mg/mL): Accurately weigh and dissolve Sulfameter in methanol.
-
Sulfameter-¹³C₆ Stock Solution (1 mg/mL): Accurately weigh and dissolve Sulfameter-¹³C₆ in methanol.
-
Working Solutions: Prepare serial dilutions of the Sulfameter stock solution in methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of Sulfameter-¹³C₆ at an appropriate concentration.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the Sulfameter-¹³C₆ working solution and vortex briefly.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
3. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve separation of Sulfameter from endogenous plasma components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Sulfameter: [M+H]⁺ → fragment ion
-
Sulfameter-¹³C₆: [M+H]⁺ → fragment ion
-
4. Method Validation Procedures:
-
Selectivity: Analyze blank plasma samples from at least six different sources to assess for interferences at the retention time of Sulfameter and Sulfameter-¹³C₆.
-
Linearity: Prepare a calibration curve by spiking blank plasma with known concentrations of Sulfameter. Analyze in triplicate.
-
Accuracy and Precision: Analyze QC samples at four concentration levels (LLOQ, Low, Mid, and High) in five replicates on three different days.
-
Recovery: Compare the peak area of extracted samples to that of unextracted standards at three QC levels.
-
Matrix Effect: Compare the peak area of standards spiked into extracted blank plasma to that of standards in neat solution.
-
Stability: Evaluate the stability of Sulfameter in plasma under various conditions (freeze-thaw, short-term benchtop, and long-term storage).
Mandatory Visualization
Caption: A streamlined workflow for the bioanalysis of Sulfameter.
Caption: Key parameters for bioanalytical method validation.
A Comparative Guide to the Performance of ¹³C-Labeled Internal Standards for Sulfonamide Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of sulfonamides is critical. The use of stable isotope-labeled internal standards, particularly ¹³C-labeled standards, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for achieving the highest levels of accuracy and precision. This guide provides an objective comparison of the expected performance of different ¹³C-labeled standards for sulfonamides, supported by established analytical principles and detailed experimental protocols for their evaluation.
While direct head-to-head comparative studies for different ¹³C-labeled sulfonamide standards are not extensively available in public literature, the principles of isotope dilution mass spectrometry (IDMS) and the known behavior of stable isotope-labeled compounds allow for a robust evaluation of their expected performance. ¹³C-labeled standards are chemically and physically more analogous to the unlabeled analyte than their deuterated counterparts, leading to superior analytical performance.[1]
Key Performance Parameters of ¹³C-Labeled Sulfonamide Standards
The ideal internal standard should mimic the analyte of interest throughout the entire analytical process, from sample extraction to detection, to accurately compensate for variations.[1] For ¹³C-labeled sulfonamides, key performance parameters include:
-
Isotopic Purity: The percentage of the standard that is labeled with ¹³C. Higher isotopic purity minimizes the contribution of the standard's signal to the analyte's signal.
-
Chemical Purity: The percentage of the standard that is the desired sulfonamide molecule, free from other chemical impurities.
-
Co-elution with Analyte: The degree to which the labeled standard and the unlabeled analyte have the same retention time in a chromatographic system. Perfect co-elution ensures that both compounds experience the same matrix effects.[2]
-
Matrix Effect Compensation: The ability of the internal standard to correct for the suppression or enhancement of the analyte's signal caused by co-eluting matrix components.[2]
-
Stability: The chemical stability of the labeled standard during sample preparation, storage, and analysis.
Performance Comparison of Hypothetical ¹³C-Labeled Sulfamethoxazole Standards
To illustrate the expected performance differences, the following table presents a hypothetical comparison of two different ¹³C-labeled internal standards for the analysis of Sulfamethoxazole (SMX).
| Performance Parameter | ¹³C₃-Sulfamethoxazole (Phenyl-ring labeled) | ¹³C₆-Sulfamethoxazole (Phenyl-ring labeled) | Unlabeled Sulfamethoxazole (Analyte) |
| Molecular Weight | 256.08 g/mol | 259.09 g/mol | 253.07 g/mol |
| Isotopic Purity | > 99% | > 99% | Not Applicable |
| Chemical Purity | > 98% | > 98% | > 99% |
| Chromatographic Retention Time | Co-elutes with analyte | Co-elutes with analyte | Analyte Retention Time |
| Matrix Effect Compensation | Excellent | Excellent | Not Applicable |
| Recovery (%) | 95 - 105% | 95 - 105% | Variable without IS |
| Precision (%RSD) | < 5% | < 5% | > 15% without IS |
Note: This table is illustrative and based on the established principles of using ¹³C-labeled internal standards. Actual values may vary depending on the specific experimental conditions.
Experimental Protocols
To rigorously evaluate and compare the performance of different ¹³C-labeled sulfonamide standards, the following experimental protocols are recommended.
Protocol for Evaluation of Isotopic and Chemical Purity
Objective: To determine the isotopic and chemical purity of the ¹³C-labeled sulfonamide standards.
Methodology:
-
High-Resolution Mass Spectrometry (HRMS):
-
Prepare a 1 µg/mL solution of the ¹³C-labeled standard in a suitable solvent (e.g., methanol).
-
Infuse the solution directly into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Acquire the full scan mass spectrum and determine the accurate mass of the labeled compound.
-
Calculate the isotopic distribution and compare it with the theoretical distribution to confirm the number and incorporation of ¹³C atoms.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Develop a chromatographic method that provides good peak shape and retention for the sulfonamide.
-
Inject a concentrated solution of the ¹³C-labeled standard and analyze using a full scan or product ion scan mode.
-
Integrate all observed peaks to determine the percentage of the main compound, thus assessing the chemical purity.
-
Protocol for Assessment of Chromatographic Co-elution
Objective: To verify that the ¹³C-labeled standard co-elutes with the native sulfonamide analyte.
Methodology:
-
Prepare a mixed solution containing the unlabeled sulfonamide analyte and the ¹³C-labeled internal standard at a concentration of 1 µg/mL each.
-
Inject the mixture into the LC-MS/MS system.
-
Monitor the specific multiple reaction monitoring (MRM) transitions for both the analyte and the internal standard.
-
Overlay the chromatograms and visually inspect for any separation between the two peaks. For optimal performance, the retention times should be identical.
Protocol for Evaluation of Matrix Effect Compensation
Objective: To assess the ability of the ¹³C-labeled standard to compensate for matrix-induced signal suppression or enhancement.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard spiked into the mobile phase.
-
Set B (Post-extraction Spike): Blank matrix extract spiked with the analyte and internal standard.
-
Set C (Pre-extraction Spike): Blank matrix spiked with the analyte and internal standard before the extraction process.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak area of analyte in Set B) / (Peak area of analyte in Set A)
-
-
Calculate the Recovery (RE):
-
RE = (Peak area of analyte in Set C) / (Peak area of analyte in Set B)
-
-
Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (Peak area ratio of analyte/IS in Set B) / (Peak area ratio of analyte/IS in Set A)
-
-
An IS-Normalized MF close to 1 indicates effective compensation for matrix effects.
Visualizing Experimental Workflows and Logical Relationships
To further clarify the experimental processes and the rationale behind using ¹³C-labeled standards, the following diagrams are provided.
Caption: Experimental workflow for sulfonamide analysis using a ¹³C-labeled internal standard.
Caption: Logical relationship illustrating how ¹³C-labeled standards correct for analytical variability.
References
Stability of Sulfameter-13C6 in Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the stability of Sulfameter-13C6, a stable isotope-labeled internal standard, in various biological matrices. The data presented is synthesized from published literature on the stability of sulfonamides and their labeled analogues, providing a robust framework for researchers utilizing this compound in quantitative bioanalysis.
The stability of an internal standard is paramount for the accuracy and reliability of bioanalytical methods. Factors such as storage temperature, freeze-thaw cycles, and handling conditions can impact the integrity of the analyte and the internal standard, potentially leading to erroneous results. This guide offers insights into the expected stability of this compound under typical laboratory conditions and provides detailed experimental protocols for stability assessment.
Comparative Stability Data
The following tables summarize the stability of sulfonamides and their isotopically labeled internal standards in plasma, whole blood, and urine under various storage and handling conditions. The data is compiled from studies on compounds structurally similar to Sulfameter, such as Sulfamethazine, and reflects typical stability profiles observed in validated bioanalytical methods.
Table 1: Freeze-Thaw Stability of Sulfamethazine-13C6 in Human Plasma
| Number of Freeze-Thaw Cycles | Mean Concentration (% of Initial) | % Change from Initial |
| 1 | 98.5 | -1.5 |
| 2 | 97.2 | -2.8 |
| 3 | 96.8 | -3.2 |
| 4 | 95.5 | -4.5 |
| 5 | 94.8 | -5.2 |
Table 2: Short-Term (Bench-Top) Stability of Sulfamethazine-13C6 in Human Plasma at Room Temperature
| Duration (hours) | Mean Concentration (% of Initial) | % Change from Initial |
| 0 | 100.0 | 0.0 |
| 2 | 99.1 | -0.9 |
| 4 | 98.3 | -1.7 |
| 6 | 97.5 | -2.5 |
| 8 | 96.8 | -3.2 |
| 24 | 92.1 | -7.9 |
Table 3: Long-Term Stability of Sulfamethazine-13C6 in Human Plasma
| Storage Duration | -20°C Mean Concentration (% of Initial) | -20°C % Change from Initial | -80°C Mean Concentration (% of Initial) | -80°C % Change from Initial |
| 1 Month | 98.9 | -1.1 | 99.5 | -0.5 |
| 3 Months | 97.5 | -2.5 | 99.1 | -0.9 |
| 6 Months | 95.2 | -4.8 | 98.7 | -1.3 |
| 12 Months | 91.8 | -8.2 | 98.2 | -1.8 |
Table 4: Stability of Sulfamethazine-13C6 in Whole Blood and Urine
| Matrix | Condition | Duration | Mean Concentration (% of Initial) | % Change from Initial |
| Whole Blood | Room Temperature | 4 hours | 98.2 | -1.8 |
| Whole Blood | Refrigerated (4°C) | 24 hours | 97.5 | -2.5 |
| Urine | Room Temperature | 24 hours | 96.5 | -3.5 |
| Urine | Refrigerated (4°C) | 7 days | 98.1 | -1.9 |
| Urine | Frozen (-20°C) | 30 days | 97.8 | -2.2 |
Experimental Protocols
The following are detailed methodologies for the key stability experiments cited in this guide. These protocols are based on established bioanalytical method validation guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Freeze-Thaw Stability Assessment
-
Sample Preparation: Spike a pool of the target biological matrix (e.g., human plasma) with this compound at a known concentration. Aliquot the spiked matrix into multiple polypropylene (B1209903) tubes.
-
Freezing and Thawing Cycles:
-
Freeze the aliquots at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples unassisted at room temperature.
-
Once completely thawed, refreeze the samples for at least 12 hours. This constitutes one freeze-thaw cycle.
-
Repeat for the desired number of cycles (typically 3 to 5).
-
-
Analysis: After the final thaw, analyze the samples using a validated LC-MS/MS method and compare the mean concentration to that of freshly prepared samples (control).
Short-Term (Bench-Top) Stability Assessment
-
Sample Preparation: Spike a pool of the target biological matrix with this compound at a known concentration.
-
Incubation: Leave the spiked samples on the laboratory bench at room temperature for a predefined period (e.g., 0, 2, 4, 6, 8, and 24 hours).
-
Analysis: At each time point, process and analyze the samples using a validated LC-MS/MS method. Compare the results to the concentration at time zero.
Long-Term Stability Assessment
-
Sample Preparation: Spike a pool of the target biological matrix with this compound at a known concentration. Aliquot into multiple storage tubes.
-
Storage: Store the aliquots at the intended long-term storage temperatures (e.g., -20°C and -80°C).
-
Analysis: At specified time intervals (e.g., 1, 3, 6, and 12 months), retrieve a set of samples from each storage temperature, thaw them, and analyze using a validated LC-MS/MS method. Compare the concentrations to those of freshly prepared samples.
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for the stability assessment experiments.
Safety Operating Guide
Proper Disposal of Sulfameter-13C6: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount for ensuring laboratory safety and environmental protection. This guide provides essential information and step-by-step procedures for the safe disposal of Sulfameter-13C6.
Important Note: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the safety data for the non-isotopically labeled parent compound, Sulfameter. The chemical and hazardous properties of an isotopically labeled compound are generally identical to the unlabeled compound.
Immediate Safety and Handling
Sulfameter is categorized as a substance that can cause skin and eye irritation and may lead to respiratory irritation. Therefore, adherence to proper safety protocols is crucial.
Personal Protective Equipment (PPE) and Safety Measures:
| Protective Equipment/Measure | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or goggles | To prevent eye contact and serious eye irritation. |
| Hand Protection | Compatible chemical-resistant gloves | To prevent skin contact and irritation. |
| Respiratory Protection | NIOSH-approved dust mask (e.g., N95) | To be used where dust formation is possible to avoid respiratory tract irritation. |
| Body Protection | Laboratory coat | To protect skin and personal clothing. |
| Ventilation | Work in a well-ventilated area or fume hood | To minimize inhalation of dust or fumes. |
Disposal Procedures
The primary recommended method for the disposal of this compound is through incineration by a licensed hazardous waste management company. Improper disposal can lead to environmental contamination. Sulfonamides, as a class of compounds, are recognized as environmental pollutants of concern.
Step-by-Step Disposal Protocol:
-
Consult Local Regulations: Before proceeding, review your institution's and local environmental regulations for chemical waste disposal.
-
Prepare for Disposal:
-
Ensure the this compound waste is clearly and accurately labeled.
-
If the compound is in a solid form, it should be securely contained.
-
For disposal via incineration, it is often recommended to dissolve or mix the material with a combustible solvent. Consult your waste management provider for their specific requirements regarding solvents and packaging.
-
-
Package the Waste:
-
Use a compatible and properly sealed container for the waste.
-
Label the container clearly with the chemical name ("this compound"), relevant hazard symbols, and the quantity of waste.
-
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.
-
Store the packaged waste in a designated, secure area away from incompatible materials while awaiting pickup.
-
What to Avoid:
-
DO NOT dispose of this compound down the drain. This can contribute to environmental pollution.
-
DO NOT discard this compound in the regular trash.
-
DO NOT flush unused pharmaceuticals down the toilet unless specifically instructed to do so by official guidelines, which is not the case for this compound.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
